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  • Product: Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL
  • CAS: 2465-81-8

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol Mechanism of Action

Topic: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol: Pharmacophore Mechanics & Biological Interaction Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol: Pharmacophore Mechanics & Biological Interaction Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (OHPP-8-ol) scaffold represents a privileged class of bicyclic heterocycles characterized by a fused piperazine-piperidine ring system. Unlike flexible linear diamines, this scaffold offers a conformationally restricted template that reduces the entropic penalty of binding to biological targets.

This technical guide analyzes the mechanism of action (MoA) of the OHPP-8-ol core, focusing on its validated role as a high-affinity pharmacophore for G-Protein Coupled Receptors (GPCRs) —specifically the Mu-Opioid Receptor (MOR) and Serotonin 5-HT2C receptors—and its emerging utility as an inhibitor of Monoacylglycerol Lipase (MAGL) . The presence of the C8-hydroxyl group provides a critical "anchor point" for hydrogen bonding, enabling stereoselective interactions with aspartate and serine residues in receptor orthosteric sites.

Structural Biology & Pharmacophore Analysis

The Rigid Bicyclic Core

The pharmacological potency of OHPP-8-ol stems from its fused ring structure, which exists primarily in trans-fused or cis-fused conformations. This rigidity forces the nitrogen lone pairs and the C8-hydroxyl group into specific vectors, mimicking the


-turn motifs found in bioactive peptides.
  • N1/N4 Basic Centers: The bridgehead nitrogen (N4) and secondary nitrogen (N1/N2 depending on numbering) act as protonation sites at physiological pH, facilitating ionic interactions with conserved aspartate residues (e.g., Asp147 in MOR).

  • C8-Hydroxyl Handle: The 8-OH group acts as a dual H-bond donor/acceptor. In MOR antagonists, this moiety mimics the phenolic hydroxyl of morphinans, engaging in water-mediated bridging or direct interaction with His297 or Tyr148.

Stereochemical Control

The biological activity is highly stereodependent. The


 and 

enantiomers often display divergent affinity profiles.
  • Protocol Note: During synthesis, controlling the bridgehead stereocenter (9a) is critical. The trans-fused isomer is generally thermodynamically favored and often correlates with higher selectivity for opioid receptors over off-target transporters.

Mechanism of Action: GPCR Modulation (Mu-Opioid Receptor)

The primary validated mechanism for OHPP-8-ol derivatives involves competitive antagonism at the Mu-Opioid Receptor (MOR).

Receptor Binding Dynamics

Upon entering the orthosteric binding pocket of the MOR:

  • Ionic Anchoring: The protonated nitrogen of the piperazine ring forms a salt bridge with Asp147 (TM3).

  • Hydrophobic Collapse: The bicyclic aliphatic cage occupies the hydrophobic cavity formed by TM3, TM5, and TM6, displacing conserved water molecules.

  • Functional Locking (The 8-OH Role): The C8-hydroxyl group engages Tyr148 or His297 , stabilizing the receptor in an inactive conformation. This prevents the outward movement of TM6, which is required for G-protein coupling.

Signal Transduction Blockade

By stabilizing the inactive state, OHPP-8-ol derivatives prevent the GDP-GTP exchange on the G


i subunit.
  • Result: No inhibition of Adenylyl Cyclase

    
     Intracellular cAMP levels remain elevated (relative to agonist-induced suppression) 
    
    
    
    No downstream hyperpolarization via GIRK channels.
Visualization: MOR Antagonist Pathway

The following diagram illustrates the blockade mechanism preventing downstream G-protein signaling.

MOR_Signaling_Blockade Ligand OHPP-8-ol Derivative (Antagonist) MOR Mu-Opioid Receptor (Inactive State) Ligand->MOR High Affinity Binding (Kd < 1.0 nM) G_Protein Gi/o Protein (Heterotrimer) MOR->G_Protein PREVENTS Uncoupling GIRK GIRK Channels (Closed) MOR->GIRK No Activation AC Adenylyl Cyclase (Active) G_Protein->AC No Inhibition cAMP cAMP Production (Maintained) AC->cAMP ATP -> cAMP

Figure 1: Mechanism of competitive antagonism at the Mu-Opioid Receptor preventing Gi/o-mediated signaling.

Mechanism of Action: Enzyme Inhibition (MAGL)

Recent medicinal chemistry efforts have expanded the OHPP scaffold to inhibit Monoacylglycerol Lipase (MAGL) , the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).

Binding Mechanism
  • Lipophilic Tunnel Entry: The octahydropyrido-pyrazine core mimics the arachidonoyl tail's steric bulk, allowing entry into the MAGL catalytic tunnel.

  • Catalytic Triad Interference: The 8-functionalized derivatives interact near the Ser122-Asp239-His269 catalytic triad. Unlike covalent carbamate inhibitors, OHPP derivatives often act via reversible competitive inhibition, blocking the entry of 2-AG.

  • Therapeutic Outcome: Inhibition leads to accumulation of 2-AG, enhancing cannabinoid receptor (CB1/CB2) signaling, which produces analgesic and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.

Experimental Protocols & Validation

To validate the mechanism of action for a new OHPP-8-ol derivative, the following self-validating protocols are recommended.

Protocol A: Serendipitous One-Pot Synthesis (Nitro-Mannich)

Context: Efficient access to the core scaffold is prerequisite for testing. This protocol utilizes a nitro-Mannich reaction followed by reductive cyclization.

Reagents:

  • Secondary amine precursor (e.g., N-benzyl piperazine).

  • Nitroalkane component.[1]

  • Paraformaldehyde.

Step-by-Step Methodology:

  • Condensation: Mix secondary amine (1.0 eq), nitroalkane (1.2 eq), and paraformaldehyde (1.2 eq) in EtOH. Reflux for 4 hours.

  • Cyclization: Add excess Zn/HCl or Raney Nickel/H2 to the crude nitro-amine intermediate in situ.

  • Reduction: The nitro group reduces to an amine, which intramolecularly attacks the carbonyl/imine generated, closing the second ring.

  • Purification: Basify to pH 10, extract with DCM. Purify via flash chromatography (Silica, MeOH:DCM 1:9).

  • Validation: Verify structure via 1H-NMR (look for bridgehead proton splitting) and HRMS.

Protocol B: [3H]-DAMGO Radioligand Binding Assay (MOR Affinity)

Context: Determines the


 of the OHPP-8-ol derivative.

Materials:

  • Membrane preparation from CHO cells stably expressing human MOR.

  • Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute membranes to 10

    
    g protein/well.
    
  • Incubation: Incubate membranes with 1 nM [3H]-DAMGO and varying concentrations (

    
     to 
    
    
    
    M) of the OHPP-8-ol test compound.
    • Non-specific binding control: Include 10

      
      M Naloxone.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Harvest on GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Data Presentation: Comparative Affinity Profile

The following table summarizes typical affinity data for OHPP derivatives compared to standard ligands.

CompoundTarget

(nM)
Selectivity Ratio (MOR/DOR)MoA Classification
OHPP-8-ol (Derivative 36) MOR 0.47 >100 Antagonist
MorphineMOR1.20~50Agonist
NaloxoneMOR1.50~20Antagonist
OHPP-Core (Unsubstituted)MOR>1000N/AInactive

Table 1: Binding affinities demonstrating the necessity of the 8-substitution for high-affinity interaction [Source: Le Bourdonnec et al.].

Visualization: Experimental Workflow

The following diagram outlines the logical flow from synthesis to pharmacological validation.

Experimental_Workflow Start Precursor Selection (Piperazine/Nitroalkane) Synth One-Pot Nitro-Mannich & Reductive Cyclization Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Binding Radioligand Binding ([3H]-DAMGO) Purify->Binding Confirm Structure Functional GTPgammaS Assay (Functional Activity) Binding->Functional If Ki < 10nM Outcome Lead Candidate Identification Functional->Outcome Antagonist Profile

Figure 2: Integrated workflow for the synthesis and pharmacological evaluation of OHPP derivatives.

References

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Source: PubMed / J. Med. Chem. URL:[Link]

  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Source: Chemical Communications (RSC) URL:[1][Link]

  • Octahydropyrido[1,2-alpha]pyrazines as MAGL inhibitors (Patent WO2019134985A1). Source: Google Patents URL:[2]

  • Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. Source: ResearchGate / ChemInform URL:[3][Link]

Sources

Exploratory

"Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol biological activity"

The following technical guide details the biological activity, synthesis, and medicinal chemistry applications of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol , a privileged bicyclic scaffold. Role: Privileged Scaffold & Chira...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry applications of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol , a privileged bicyclic scaffold.

Role: Privileged Scaffold & Chiral Building Block Primary Domain: Medicinal Chemistry / CNS & Antiviral Drug Discovery

Executive Summary

Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (CAS: 262289-74-7 for the (8S,9aR) isomer) is a fused bicyclic heterocycle characterized by a piperazine ring fused to a piperidine ring across the N1-C9a bond.[1][2] Unlike flat aromatic scaffolds, this saturated system offers a defined three-dimensional architecture, making it a critical "privileged scaffold" in modern drug design.

Its primary utility lies in its ability to rigidly orient pharmacophores in 3D space, enhancing selectivity for G-Protein Coupled Receptors (GPCRs)—specifically Mu-Opioid and Dopamine receptors—and serving as a core mimic in viral enzyme inhibitors (e.g., HIV Integrase). The C8-hydroxyl group acts as a versatile synthetic handle, allowing for the attachment of aryl ethers or amines to probe lipophilic pockets in target proteins.

Structural Analysis & Stereochemistry

The molecule exists as a 6,6-fused system. The stereochemical relationship between the bridgehead hydrogen (at C9a) and the hydroxyl group (at C8) dictates the scaffold's shape (concave vs. convex).

FeatureSpecificationImpact on Biological Activity
Core Scaffold Octahydro-2H-pyrido[1,2-a]pyrazineRestricts conformational flexibility, reducing entropic penalty upon binding.
Bridgehead (C9a) Chiral CenterDetermines the cis or trans fusion of the rings. Trans-fused systems are generally more rigid and metabolically stable.
Functional Handle (C8-OH) Hydroxyl GroupCritical site for derivatization (e.g., Mitsunobu coupling) to introduce pharmacophores.
Basicity Tertiary Amine (N5)Protonation at physiological pH mimics the basic nitrogen found in endogenous neurotransmitters.

Biological Activity Profile

Primary Case Study: Mu-Opioid Receptor (MOR) Antagonism

Research has validated this scaffold as a potent replacement for the octahydroquinolizine core in opioid receptor ligands. The rigid backbone prevents the "induced fit" often required for agonism, thereby locking the receptor in an inactive state (Antagonism).

  • Mechanism: The basic nitrogen (N5) forms a salt bridge with Asp147 in the MOR binding pocket. The C8-substituent (derived from the 8-ol) extends into the hydrophobic accessory pocket.

  • Key Data: Derivatives of this scaffold have demonstrated sub-nanomolar affinity (

    
     nM) and potent antagonist activity (
    
    
    
    nM).[3]
  • Selectivity: The scaffold enhances selectivity for Mu over Delta and Kappa opioid receptors compared to flexible linear analogs.

Secondary Applications
  • HIV Integrase Inhibition: The pyrido[1,2-a]pyrazine core mimics the metal-chelating scaffolds of second-generation integrase inhibitors (e.g., Dolutegravir analogs). The 8-ol position can be oxidized to a ketone or used to attach a benzyl group that interacts with the viral DNA/enzyme complex.

  • CNS Disorders (Alzheimer’s/Parkinson’s): Patent literature identifies this scaffold in H3 histamine receptor antagonists and Dopamine D3 ligands, utilizing the 8-ol to attach "tail" groups that modulate blood-brain barrier (BBB) penetration.

Experimental Protocols

Synthesis of the Core Scaffold

While serendipitous one-pot methods exist (via Nitro-Mannich reactions), the most reliable route for generating the specific 8-ol with controlled stereochemistry is the cyclization of amino-alcohol precursors.

Protocol: Cyclization from N-(2-hydroxyethyl)piperidine Derivative

  • Precursor Preparation: Start with 4-hydroxypiperidine . Protect the alcohol (e.g., TBDMS).

  • N-Alkylation: Alkylate the piperidine nitrogen with ethyl bromoacetate.

  • Amide Formation: React the ester with ethylenediamine (or a substituted diamine for chirality).

  • Cyclization (Intramolecular): Heat in refluxing toluene/acetic acid to close the piperazine ring.

  • Reduction: Reduce the resulting lactam using Lithium Aluminum Hydride (LAH) in THF.

    • Caution: LAH is pyrophoric. Maintain inert atmosphere (

      
       or Ar).
      
  • Deprotection: Remove the silyl group (TBAF) to reveal the 8-ol .

Functionalization: The Mitsunobu Inversion

To convert the biological precursor (8-ol) into an active drug candidate (e.g., an aryl ether), use the Mitsunobu reaction. This inverts the stereochemistry at C8.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Phenol derivative (Ar-OH).
    
  • Conditions: THF,

    
    , 12 hours.
    
  • Validation: Monitor disappearance of the broad O-H stretch (

    
    ) and appearance of Ar-O-C bands in IR.
    

Visualizations

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the core scaffold translates chemical features into biological effects.

SAR_Logic Core Octahydro-2H-pyrido[1,2-a]pyrazine Feature1 Rigid Bicyclic Core Core->Feature1 Feature2 Basic Nitrogen (N5) Core->Feature2 Feature3 C8-Hydroxyl Handle Core->Feature3 Effect1 Reduces Entropic Penalty Feature1->Effect1 Conformational Restriction Effect2 Asp147 Salt Bridge (GPCR) Feature2->Effect2 Protonation Effect3 Hydrophobic Pocket Access Feature3->Effect3 Derivatization (Ar-O-) Outcome High Affinity Mu-Opioid Antagonism Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: SAR logic flow demonstrating how structural features of the scaffold contribute to high-affinity receptor binding.

Synthesis Workflow

This flow details the conversion of raw materials into the active 8-ol scaffold.

Synthesis_Flow Start 4-Hydroxypiperidine Step1 Protection (TBDMS-Cl) Start->Step1 Step2 N-Alkylation (Ethyl Bromoacetate) Step1->Step2 Step3 Amide Formation (Ethylenediamine) Step2->Step3 Step4 Cyclization (Reflux) Step3->Step4 Step5 Lactam Reduction (LAH) Step4->Step5 Critical Step Step6 Deprotection (TBAF) Step5->Step6 Final Octahydro-2H-pyrido [1,2-a]pyrazin-8-ol Step6->Final

Caption: Step-by-step synthetic pathway from 4-hydroxypiperidine to the target bicyclic alcohol.

References

  • Le Bourdonnec, B., et al. (2006).[3] "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." Journal of Medicinal Chemistry.

  • Maestri, C., et al. (2024).[4] "A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core."[2][5] Chemical Communications.[4][5]

  • ChemicalBook. (n.d.). "Product: (8S,9aR)-Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol."[1]

  • Google Patents. (2002). "Octahydro-2H-Pyrido[1,2-A]pyrazine compounds, process for their preparation and pharmaceutical compositions." Patent ZA200205596B.

Sources

Foundational

An In-Depth Technical Guide to Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol and its Derivatives for Drug Discovery Professionals

This technical guide provides a comprehensive literature review of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold, with a particular focus on the synthesis, stereochemistry, and pharmacological potential of its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive literature review of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold, with a particular focus on the synthesis, stereochemistry, and pharmacological potential of its derivatives, including the hydroxylated analog, octahydro-2H-pyrido[1,2-a]pyrazin-8-ol. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this privileged heterocyclic system for novel therapeutic agents.

Introduction: The Octahydro-2H-pyrido[1,2-a]pyrazine Core - A Scaffold of Therapeutic Promise

The octahydro-2H-pyrido[1,2-a]pyrazine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive scaffold for the design of ligands targeting various receptors and enzymes. While literature directly pertaining to octahydro-2H-pyrido[1,2-a]pyrazin-8-ol is limited, the broader family of its derivatives has shown promise in several therapeutic areas, including oncology and neuropharmacology. This guide will synthesize the available information on the parent scaffold and its analogs to provide a comprehensive overview for researchers.

Synthesis and Stereochemistry: Mastering the Core Architecture

The synthesis of the octahydro-2H-pyrido[1,2-a]pyrazine ring system has been approached through various synthetic strategies, often focusing on the stereocontrolled construction of the bicyclic framework.

General Synthetic Strategies

One common approach to the synthesis of the octahydro-2H-pyrido[1,2-a]pyrazine core involves the cyclization of appropriately substituted piperidine precursors. For instance, the synthesis of substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones has been reported, which can then be converted to the corresponding octahydropyrido[1,2-a]pyrazines.[1] These lactam intermediates are valuable for introducing diversity at various positions of the scaffold.

A serendipitous one-pot synthesis of the related octahydro-2H-pyrazino[1,2-a]pyrazine core has also been documented, highlighting the potential for efficient, atom-economical routes to these complex structures.[2][3]

Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. As such, the development of asymmetric syntheses for the octahydropyrido[1,2-a]pyrazine scaffold is of paramount importance. An asymmetric synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been achieved starting from a chiral piperidine-derived precursor, demonstrating the feasibility of accessing enantiomerically pure derivatives.[4]

Stereochemical Considerations

Stereochemical studies of octahydro-2H-pyrido[1,2-a]pyrazine derivatives have shown that they preferentially adopt a trans-fused ring conformation.[1] The configuration of substituents on the bicyclic system can be assigned using spectroscopic techniques such as IR and NMR spectroscopy.[1] Understanding the preferred conformation is crucial for structure-based drug design, as it dictates the spatial orientation of pharmacophoric groups.

A generalized synthetic workflow for accessing the octahydropyrido[1,2-a]pyrazine core is depicted below:

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Core Scaffold Synthesis cluster_3 Functionalization A Substituted Piperidine Precursor C Bicyclic Lactam Intermediate A->C Cyclization B Cyclizing Agent B->C D Reduction C->D E Octahydro-2H-pyrido[1,2-a]pyrazine Core D->E F Introduction of Substituents (e.g., -OH at C8) E->F G Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol Analog F->G

Sources

Exploratory

The Evolving Pharmacology of Pyrido[1,2-a]pyrazine Compounds: A Technical Guide for Drug Discovery

Introduction: The Pyrido[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry The pyrido[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrido[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with a variety of biological targets. This structural feature, combined with the presence of multiple nitrogen atoms capable of forming hydrogen bonds, makes the pyrido[1,2-a]pyrazine scaffold a "privileged structure" in drug discovery. This guide provides an in-depth exploration of the pharmacology of pyrido[1,2-a]pyrazine compounds, offering insights into their diverse therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.

A Spectrum of Pharmacological Activities: From Oncology to Infectious Disease and Beyond

Pyrido[1,2-a]pyrazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics across multiple disease areas.

Anticancer Activity: Targeting Key Pathways in Malignancy

A significant body of research has focused on the anticancer properties of pyrido[1,2-a]pyrazine compounds. These molecules have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes and the induction of apoptosis.

One of the key targets for some pyrido[1,2-a]pyrimidine-4-one derivatives is the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, such as the RAS-ERK and PI3K-AKT pathways.[1] Overexpression or mutation of SHP2 is associated with various cancers, making it an attractive therapeutic target.[1] Certain pyrido[1,2-a]pyrimidin-4-one compounds act as allosteric inhibitors of SHP2, binding to a site distinct from the active site and locking the enzyme in an inactive conformation.[1] This inhibition leads to the downregulation of downstream signaling, resulting in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells.[1]

Other fused pyrazine derivatives, such as imidazo[1,2-a]pyrazines, have also shown significant anticancer activities against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[2] The cytotoxic effects of these compounds are often compared to standard chemotherapeutic drugs like doxorubicin.[2]

Antimicrobial and Antifungal Properties: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal activity. Pyrido[1,2-a]pyrazine and related fused pyrimidine systems have emerged as a promising class of antimicrobial agents.[3][4] For instance, certain pyrido[2,3-d][1][2][5]triazolo[4,3-a]pyrimidinones have exhibited excellent in vitro antimicrobial activity against a range of bacterial and fungal strains.[3] The mechanism of action for these compounds is an active area of investigation, with some studies suggesting interference with essential microbial enzymes or cell wall synthesis.

Central Nervous System (CNS) Applications: Modulating Neurological Pathways

The pyrido[1,2-a]pyrazine scaffold has also been explored for its potential in treating central nervous system disorders. A notable example is the development of octahydro-1H-pyrido[1,2-a]pyrazine derivatives as potent and selective mu-opioid receptor antagonists.[6][7][8] These compounds have been designed to interact with the mu-opioid receptor with high affinity, offering potential therapeutic applications in conditions such as opioid-induced side effects or addiction.[6][7] The rigid conformation of the pyrido[1,2-a]pyrazine core is believed to contribute to the high affinity and selectivity for the mu-opioid receptor.[6][7]

Furthermore, derivatives of the related pyrrolo[1,2-a]pyrazine have been investigated as ligands for the translocator protein (TSPO), a target for developing anxiolytic and antidepressant drugs.[9] These compounds have shown promising anxiolytic activity in preclinical models.[9]

Delving into the Mechanism of Action: A Molecular Perspective

Understanding the precise molecular mechanisms by which pyrido[1,2-a]pyrazine compounds exert their pharmacological effects is paramount for their rational design and development.

Inhibition of SHP2 and Downstream Signaling

As previously mentioned, the inhibition of SHP2 is a key mechanism for the anticancer activity of some pyrido[1,2-a]pyrimidine-4-ones.[1] The allosteric inhibition of SHP2 prevents its activation and subsequent dephosphorylation of target proteins, thereby disrupting the RAS-ERK and PI3K-AKT signaling cascades that are crucial for cancer cell proliferation and survival.[1]

SHP2_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activates PI3K PI3K SHP2_active->PI3K Activates Pyrido_Pyrazine Pyrido[1,2-a]pyrazine Compound Pyrido_Pyrazine->SHP2_active Allosteric Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Allosteric inhibition of SHP2 by a pyrido[1,2-a]pyrazine compound, disrupting downstream signaling.

Modulation of Opioid Receptors

For CNS applications, the interaction with specific receptors is the primary mechanism. In the case of mu-opioid receptor antagonists, the octahydro-1H-pyrido[1,2-a]pyrazine derivatives bind to the receptor, preventing the binding of endogenous or exogenous opioids and thereby blocking their effects.[6][7] The high affinity and selectivity are attributed to the specific conformational constraints imposed by the bicyclic scaffold.[6][7]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of selected pyrido[1,2-a]pyrazine and related compounds.

Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine-4-one Derivatives against SHP2 and Cancer Cell Lines [1]

CompoundSHP2 IC50 (μM)Kyse-520 IC50 (μM)NCI-H358 IC50 (μM)MIA-PaCa2 IC50 (μM)
14i 0.1041.06--
SHP099 (Reference) ->50--

Table 2: Antimicrobial Activity of Quinoline-Pyrido[2,3-d]pyrimidinone Derivatives (MIC in μmol/mL) [10][11]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus fumigatus
10 231234
11 122123
12 211212
13 122123
14 211212
Cefotaxime (Reference) 1-21-21-21-2--
Nystatin (Reference) ----1-31-3

Table 3: Mu-Opioid Receptor Binding Affinity and Antagonist Activity of an Octahydro-1H-pyrido[1,2-a]pyrazine Derivative [6][7]

CompoundMu-Opioid Receptor Ki (nM)Mu-Opioid Antagonist IC50 (nM)
36 0.471.8

Key Experimental Protocols: A Practical Guide for the Bench Scientist

The following section provides detailed, step-by-step methodologies for key experiments used in the pharmacological evaluation of pyrido[1,2-a]pyrazine compounds.

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow Start Start: Cancer Cell Lines Compound Pyrido[1,2-a]pyrazine Compound Treatment Start->Compound MTT MTT Assay (Cell Viability) Compound->MTT Flow_CellCycle Flow Cytometry (Cell Cycle Analysis) Compound->Flow_CellCycle Flow_Apoptosis Flow Cytometry (Apoptosis Assay) Compound->Flow_Apoptosis Data Data Analysis & Interpretation MTT->Data Flow_CellCycle->Data Flow_Apoptosis->Data

Sources

Foundational

Technical Guide: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol Scaffolds in Opioid Receptor Antagonism

This technical guide provides an in-depth analysis of the Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol scaffold, focusing on its application as a core template for designing high-affinity mu-opioid receptor (MOR) antagonists....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol scaffold, focusing on its application as a core template for designing high-affinity mu-opioid receptor (MOR) antagonists.

Part 1: Executive Summary & Structural Logic

The Octahydro-2H-pyrido[1,2-a]pyrazine system represents a privileged bicyclic scaffold in medicinal chemistry, specifically valued for its ability to constrain pharmacophores in a rigid, defined spatial orientation. While "Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol" refers to the hydroxylated core, it is the functionalization of this 8-position (typically with a phenolic moiety) that yields nanomolar-potency MOR antagonists.

This guide details the transition from the inert bicyclic alcohol scaffold to the active antagonist, referencing the seminal work by Le Bourdonnec et al. (Adolor Corporation) which established this class as a superior alternative to flexible piperidine-based opioids.

Structural Pharmacophore Analysis

The efficacy of this scaffold relies on its ability to mimic the rigid morphine core while eliminating the structural liabilities of morphinans.

  • The Scaffold (Address Domain): The bicyclic ring system (pyrido-pyrazine) acts as a semi-rigid spacer. It locks the basic nitrogen (N2) and the 8-position substituent into a specific dihedral angle, critical for fitting the MOR orthosteric pocket.

  • The 8-OH/8-Aryl Interface (Message Domain): The "8-ol" is the synthetic gateway. In active antagonists, this hydroxyl is replaced or arylated to present a phenol group (mimicking the Tyrosine-1 of endogenous enkephalins).

  • Stereochemistry: The trans-fused ring junction is thermodynamically preferred and pharmacologically active, providing the necessary "flat" topology to slide between transmembrane helices TM3 and TM6 of the receptor.

Pharmacophore Scaffold Bicyclic Core (Octahydro-pyrido-pyrazine) N_Term Basic Nitrogen (N2) (Ionic Interaction with Asp147) Scaffold->N_Term Positions C8_Pos C8-Position (Vector for Lipophilic/Aryl Group) Scaffold->C8_Pos Positions Receptor Mu-Opioid Receptor (Binding Pocket) N_Term->Receptor Salt Bridge C8_Pos->Receptor Pi-Stacking / H-Bond

Caption: Structural decomposition of the scaffold showing the critical interaction points with the Mu-Opioid Receptor.

Part 2: Mechanism of Action & SAR

Binding Mechanism

The octahydro-2H-pyrido[1,2-a]pyrazine antagonists function as competitive orthosteric antagonists .

  • Ionic Anchoring: The protonated N2 nitrogen forms a crucial salt bridge with Aspartate 147 (Asp3.32) in the transmembrane domain 3 (TM3) of the MOR.

  • Steric Occlusion: The bulky bicyclic frame prevents the conformational change of TM6 required for G-protein coupling, thereby silencing the receptor (Antagonism).

  • Selectivity: The specific substitution at the 8-position (derived from the 8-ol precursor) dictates selectivity between Mu (MOR), Delta (DOR), and Kappa (KOR) receptors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the affinity shift when converting the simple scaffold into the active antagonist (Data derived from J. Med.[1] Chem. 2006).[1][2][3][4]

Compound IDStructure DescriptionKi (MOR) [nM]IC50 (GTPγS) [nM]Selectivity (μ/κ)
Scaffold (8-ol) Unsubstituted Octahydro-pyrido-pyrazine-8-ol> 10,000InactiveN/A
Compound 4 Octahydroquinolizine analogue (Reference)0.620.54Moderate
Compound 36 Octahydro-pyrido[1,2-a]pyrazine w/ 8-phenol0.47 1.8 High
N-Substituent N-Methyl vs N-PhenethylN-Phenethyl increases affinity 100x--

Key Insight: The "8-ol" itself is inactive. It serves as the synthetic handle. The high affinity (0.47 nM) is only achieved when the 8-position is substituted with a 3-hydroxyphenyl group and the N2 nitrogen is substituted with a hydrophobic group (e.g., phenethyl or substituted benzyl).

Part 3: Synthesis Protocol

This section details the synthesis of the trans-fused octahydro-2H-pyrido[1,2-a]pyrazin-8-ol core and its conversion to the active antagonist.

Phase 1: Construction of the Bicyclic Scaffold

Objective: Synthesize the core ring system with controlled stereochemistry.

  • Starting Material: N-Boc-protected amino acid derivative or substituted piperidine.

    • Reagent: (3R,4R)-tert-butyl 4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-carboxylate (if building the aryl derivative directly) OR N-(2-chloroethyl)piperidine derivatives.

  • Cyclization (N-Alkylation):

    • React the piperidine derivative with ethyl bromoacetate or equivalent electrophile to form the second ring.

    • Conditions: K2CO3, MeCN, Reflux, 12h.

  • Reduction:

    • Reduce the resulting lactam (if amide coupling was used) to the saturated amine.

    • Reagent: LiAlH4 (Lithium Aluminum Hydride) in THF.

    • Temp: 0°C to Reflux.

  • Isolation of the 8-ol Intermediate:

    • If the starting material contained a ketone at C8, reduce using NaBH4 to yield Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol .

    • Stereocontrol: The reduction typically yields the equatorial alcohol (thermodynamically stable).

Phase 2: Functionalization to Active Antagonist

Objective: Convert the 8-ol/8-ketone into the pharmacophore-bearing ligand.

  • Grignard Addition (The "Message" Installation):

    • Substrate: Octahydro-2H-pyrido[1,2-a]pyrazin-8-one (Oxidized 8-ol).

    • Reagent: 3-Methoxyphenylmagnesium bromide.

    • Mechanism:[5][6] Nucleophilic attack at C8.

  • Dehydration & Hydrogenation:

    • Acid-catalyzed dehydration to the alkene, followed by catalytic hydrogenation (H2, Pd/C) to re-establish the saturated bicyclic core with the aryl group at C8.

  • Demethylation:

    • Convert the methoxy group to the active phenol.

    • Reagent: BBr3 in DCM, -78°C.

Synthesis Start Piperidine Precursor (N-Boc Protected) Step1 Cyclization (Formation of Bicyclic Core) Start->Step1 Alkylation Intermed Octahydro-pyrido[1,2-a]pyrazin-8-one Step1->Intermed Oxidation/Workup Step2 Grignard Addition (3-Methoxyphenyl-MgBr) Intermed->Step2 Nucleophilic Attack Step3 Hydrogenation & Demethylation Step2->Step3 H2, Pd/C; BBr3 Final Active Antagonist (8-Aryl-Octahydro-pyrido-pyrazine) Step3->Final Yields Compound 36

Caption: Synthetic pathway transforming the precursor into the active MOR antagonist.

Part 4: Validation Protocols

To confirm the identity and activity of the synthesized "8-ol" derived antagonist, the following self-validating protocols are required.

Radioligand Binding Assay (Affinity)
  • Purpose: Determine Ki values.

  • Membrane Source: CHO cells expressing human MOR (hMOR).

  • Radioligand: [3H]-Diprenorphine (Non-selective antagonist) or [3H]-DAMGO (Agonist).

  • Protocol:

    • Incubate membranes with radioligand and varying concentrations of the test compound (10^-12 to 10^-5 M).

    • Incubate for 60 min at 25°C in Tris-HCl buffer.

    • Terminate via rapid filtration through GF/B filters.

    • Success Metric: A Ki < 1.0 nM confirms high-affinity binding.[1][3][4]

[35S]GTPγS Functional Assay (Efficacy)
  • Purpose: Distinguish between Agonist, Antagonist, and Inverse Agonist.

  • Protocol:

    • Stimulate membranes with an EC90 concentration of the standard agonist DAMGO.

    • Add increasing concentrations of the test compound (Octahydro-pyrido-pyrazine derivative).

    • Measure the inhibition of [35S]GTPγS binding.

    • Interpretation:

      • Full Antagonist: Dose-dependent inhibition of DAMGO-induced signal back to basal levels.

      • IC50 Calculation: The concentration required to inhibit 50% of the agonist response (Target: < 5 nM).

References

  • Le Bourdonnec, B., et al. (2006).[1][3][4] Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 49(25), 7290–7306.[1]

  • Le Bourdonnec, B., et al. (2000). Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as novel, potent μ-opioid receptor antagonists.[1][3][4] Bioorganic & Medicinal Chemistry Letters, 10(24), 2717-2720.

  • Adolor Corporation. (2003). Novel octahydro-2H-pyrido[1,2-a]pyrazine compounds, process for their preparation and pharmaceutical compositions containing them.

Sources

Exploratory

Technical Whitepaper: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol as a MAGL Inhibitor Scaffold

This guide serves as an in-depth technical analysis of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol , a privileged bicyclic scaffold employed in the design of potent Monoacylglycerol Lipase (MAGL) inhibitors. It is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol , a privileged bicyclic scaffold employed in the design of potent Monoacylglycerol Lipase (MAGL) inhibitors. It is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol represents a critical pharmacophore in the development of next-generation Monoacylglycerol Lipase (MAGL) inhibitors. Unlike early-generation inhibitors (e.g., JZL184) which utilized planar piperidine or piperazine cores, this bicyclic scaffold offers a rigid, three-dimensional architecture that enhances selectivity and metabolic stability.

This molecule primarily functions as the structural core (or "leaving group" precursor in carbamate designs) for covalent inhibitors targeting the catalytic Serine-122 residue of MAGL. Its unique fused-ring system allows for precise vectorization of substituents into the enzyme’s amphiphilic tunnel, optimizing the blockade of 2-arachidonoylglycerol (2-AG) hydrolysis.

Chemical Architecture & Mechanism

Structural Analysis

The molecule is a fused bicyclic heterocycle comprising a piperazine ring fused to a piperidine ring (pyrido[1,2-a]pyrazine system).

  • Core Topology: The 6,6-fused system creates a rigid, non-planar conformation.

  • Stereochemistry: The cis- or trans-fusion at the bridgehead nitrogens (N5) and carbons (C9a) dictates the vector of the hydroxyl group. The (8S, 9aS) or (8R, 9aR) configurations are often explored to maximize occupancy of the MAGL binding pocket.

  • Functional Points:

    • N2 (Secondary Amine): Typically the site of acylation or urea formation to extend into the solvent-exposed region or the hydrophobic channel.

    • C8-OH (Hydroxyl): Serves as a polar anchor for hydrogen bonding or as the attachment point for carbamate warheads.

Mechanism of Action (MOA)

Inhibitors derived from this scaffold typically function as covalent serine hydrolase inhibitors .

  • Recognition: The bicyclic core navigates the lipophilic entrance of the MAGL active site.

  • Binding: The inhibitor positions a reactive electrophile (e.g., a carbamate, urea, or reactive amide) adjacent to the catalytic triad (Ser122, Asp239, His269).

  • Acylation: Ser122 nucleophilically attacks the carbonyl carbon of the inhibitor.

  • Inactivation: The "leaving group" (often the octahydro-pyrido-pyrazine core itself, or a moiety attached to it) is expelled (in carbamate hydrolysis) or the enzyme is permanently carbamoylated, preventing the entry of the substrate 2-AG.

  • Downstream Effect:

    • 
       2-AG:  Activation of CB1/CB2 receptors (Analgesia, Anxiolysis).
      
    • 
       Arachidonic Acid (AA):  Reduction in pro-inflammatory prostaglandins (PGE2, PGD2).
      
Pathway Visualization

The following diagram illustrates the intervention point of the inhibitor within the endocannabinoid system.

MAGL_Pathway DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Synthesis DAGL DAG Lipase DAGL->DAG Catalysis AA Arachidonic Acid (AA) TwoAG->AA Hydrolysis Glycerol Glycerol TwoAG->Glycerol CB1 CB1/CB2 Receptors (Neuroprotection) TwoAG->CB1 Activates MAGL MAGL Enzyme (Ser122) MAGL->TwoAG Targets Inhibitor Octahydro-pyrido-pyrazine Inhibitor Inhibitor->MAGL Irreversible Inhibition PGE2 Prostaglandins (Inflammation) AA->PGE2 COX-1/2

Caption: Logical flow of MAGL inhibition. The inhibitor covalently binds MAGL, blocking the conversion of 2-AG to Arachidonic Acid, thereby shunting signaling towards neuroprotective CB pathways.

Synthesis & Optimization

The synthesis of the Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol core is a critical step in accessing these inhibitors.

Synthetic Route (Nitro-Mannich Approach)

A highly efficient "one-pot" synthesis has been described in the literature, utilizing a nitro-Mannich reaction followed by reductive cyclization.

Protocol Summary:

  • Reactants: N-(2-aminoethyl)-1,2-ethanediamine derivatives and suitable nitro-precursors.

  • Cyclization: An intramolecular nitro-Mannich reaction creates the fused ring system.

  • Reduction: Hydrogenation (e.g., H2, Pd/C) reduces the nitro group and the alkene (if present) to yield the fully saturated octahydro core.

  • Resolution: Chiral HPLC or tartaric acid crystallization is used to isolate the active enantiomer (typically the cis-fused isomer is preferred for specific binding pockets).

Derivatization for MAGL Potency

To convert the alcohol scaffold into a potent inhibitor, the following SAR (Structure-Activity Relationship) modifications are standard:

PositionModificationEffect on MAGL Activity
N2 (Amine) Acylation with bis-aryl ureas or carbamatesCritical. Extends into the "lid" domain of MAGL. Increases potency (IC50 < 10 nM).
C8-OH Conversion to Carbamate (e.g., HFIP)Warhead. The carbamate carbonyl is the electrophile. The alcohol acts as the leaving group.
Ring Fusion Cis vs TransSelectivity. Cis-fused analogs often show better selectivity against FAAH and ABHD6.

Experimental Protocols

MAGL Activity Assay (Fluorescence-Based)

This protocol validates the inhibitory potential of the scaffold-derived compounds.

Materials:

  • Human recombinant MAGL (hMAGL).

  • Substrate: 4-nitrophenyl acetate (colorimetric) or Resorufin acetate (fluorogenic).

  • Buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA.

Procedure:

  • Preparation: Dilute hMAGL to 5 nM in assay buffer.

  • Incubation: Add test compound (Octahydro-pyrido-pyrazine derivative) at varying concentrations (1 nM – 10 µM). Incubate for 30 minutes at 25°C to allow covalent modification.

  • Initiation: Add substrate (e.g., 25 µM arachidonoyl-1-thio-glycerol + DTNB for colorimetric readout).

  • Measurement: Monitor Absorbance (412 nm) or Fluorescence (Ex 530/Em 590) for 20 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to determine IC50.

Activity-Based Protein Profiling (ABPP)

To ensure the inhibitor is selective for MAGL and does not target other serine hydrolases (like FAAH or ABHD6).

  • Proteome: Mouse brain membrane proteome (1 mg/mL).

  • Treatment: Treat proteome with inhibitor (1 µM) for 30 min.

  • Probe: Add TAMRA-FP (Fluorophosphonate probe) which labels all active serine hydrolases.

  • SDS-PAGE: Resolve proteins on a gel.

  • Imaging: Scan for fluorescence. A selective MAGL inhibitor will show disappearance of the MAGL band (33 kDa) while retaining FAAH (60 kDa) and other bands.

Pharmacological Applications

The Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol class of inhibitors is currently investigated for:

  • Neuroinflammation: By lowering AA levels, these inhibitors reduce neurotoxic prostaglandin production in models of Alzheimer's and MS.

  • Pain Management: Elevation of 2-AG provides non-opioid analgesia via CB1 receptors.

  • Oncology: MAGL is upregulated in aggressive cancers (melanoma, ovarian). Inhibition starves tumors of free fatty acids needed for membrane synthesis.

References

  • F. Hoffmann-La Roche AG. (2019).[1] Octahydropyrido[1,2-a]pyrazines as MAGL Inhibitors. Patent WO2019134985A1.[1][2] Link

  • Travagin, F., et al. (2017). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 53, 1-4. Link

  • Gil-Ordóñez, A., et al. (2018).[3] Monoacylglycerol lipase (MAGL) as a promising therapeutic target.[4][5][6] Biochemical Pharmacology, 157, 18-32. Link

  • Magalhães, J., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Pharmaceuticals, 14(10), 996. Link

Sources

Foundational

The Octahydro-2H-pyrido[1,2-a]pyrazine Scaffold: A Novel Chemotype for Parkinson's Disease Therapeutic Discovery

A Technical Guide for Researchers and Drug Development Professionals Introduction: Beyond Dopamine Replacement in Parkinson's Disease Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond Dopamine Replacement in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra.[1] For decades, the mainstay of treatment has been dopamine replacement therapy, primarily with levodopa (L-DOPA). While effective in managing motor symptoms, long-term L-DOPA treatment is often complicated by motor fluctuations and dyskinesia.[1][2] This has driven the search for novel therapeutic strategies that not only manage symptoms but also potentially slow disease progression. This guide explores the therapeutic potential of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold as a versatile chemical starting point for developing next-generation therapies for Parkinson's disease, focusing on two key non-dopaminergic targets: monoacylglycerol lipase (MAGL) and catechol-O-methyltransferase (COMT).

Emerging Therapeutic Targets in Parkinson's Disease

Monoacylglycerol Lipase (MAGL): A Gateway to Neuroinflammation

Chronic neuroinflammation is a key pathological feature of Parkinson's disease, contributing to the progressive loss of dopaminergic neurons.[3] Monoacylglycerol lipase (MAGL) has emerged as a critical regulator of neuroinflammation. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid in the brain.[4][5] The hydrolysis of 2-AG by MAGL produces arachidonic acid, a precursor to pro-inflammatory prostaglandins.[3][6]

By inhibiting MAGL, the levels of neuroprotective 2-AG are increased, while the production of pro-inflammatory eicosanoids is suppressed.[3][4] This dual action has been shown to reduce neuroinflammation and protect against dopaminergic neurodegeneration in preclinical models of Parkinson's disease.[3][4][7] Therefore, MAGL inhibition represents a promising therapeutic strategy for modifying the course of Parkinson's disease.[8]

MAGL_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG_precursor 2-AG Precursor (Diacylglycerol) DAGL DAGL 2_AG_precursor->DAGL Synthesis 2_AG 2-AG DAGL->2_AG CB1R CB1 Receptor 2_AG->CB1R Retrograde Signaling MAGL MAGL 2_AG->MAGL Hydrolysis 2_AG->MAGL Neurotransmission_Modulation Reduced Excitotoxicity CB1R->Neurotransmission_Modulation Modulates Neurotransmitter Release MAGL_Inhibitor MAGL Inhibitor (e.g., Octahydro-2H-pyrido[1,2-a]pyrazine derivative) MAGL_Inhibitor->MAGL Inhibition Neuroprotection Neuroprotection MAGL_Inhibitor->Neuroprotection Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Neuroinflammation Neuroinflammation Prostaglandins->Neuroinflammation Drives Neurotransmission_Modulation->Neuroprotection

Caption: MAGL inhibition pathway in Parkinson's disease.

Catechol-O-Methyltransferase (COMT): Optimizing Levodopa Therapy

Catechol-O-methyltransferase (COMT) is a key enzyme in the peripheral metabolism of levodopa, converting it to 3-O-methyldopa.[1][9] This conversion reduces the bioavailability of levodopa, shortening its therapeutic window and contributing to the "wearing-off" phenomenon experienced by many patients.[10][11] COMT inhibitors are used as an adjunct to levodopa therapy to block this peripheral metabolism, thereby increasing the plasma half-life of levodopa and improving its delivery to the brain.[2][12][13] This results in a more stable and sustained dopaminergic stimulation, reducing "off" time and improving motor function.[14][15]

Currently available COMT inhibitors, such as entacapone and tolcapone, have demonstrated clinical efficacy but are not without limitations, including the need for frequent dosing and potential for adverse effects.[12][15] This highlights the ongoing need for novel COMT inhibitors with improved pharmacokinetic and safety profiles.

COMT_Pathway cluster_periphery Periphery (Gut/Liver) cluster_brain Brain L_DOPA_Admin Administered L-DOPA COMT COMT L_DOPA_Admin->COMT L_DOPA_Brain L-DOPA L_DOPA_Admin->L_DOPA_Brain COMT_Inhibitor COMT Inhibitor (e.g., Octahydro-2H-pyrido[1,2-a]pyrazine derivative) COMT_Inhibitor->COMT Inhibition COMT_Inhibitor->L_DOPA_Brain Increases Availability 3_OMD 3-O-methyldopa (Inactive) COMT->3_OMD Dopaminergic_Neuron Dopaminergic Neuron L_DOPA_Brain->Dopaminergic_Neuron Crosses BBB Dopamine Dopamine Therapeutic_Effect Symptomatic Relief Dopamine->Therapeutic_Effect Leads to Dopaminergic_Neuron->Dopamine Conversion

Caption: COMT inhibition pathway in Parkinson's disease.

The Octahydro-2H-pyrido[1,2-a]pyrazine Scaffold: A Privileged Chemotype for CNS Drug Discovery

The octahydro-2H-pyrido[1,2-a]pyrazine core is a saturated bicyclic heterocycle that possesses several features making it an attractive scaffold for the design of central nervous system (CNS) active agents. Its three-dimensional structure allows for the precise spatial orientation of substituents to interact with biological targets. Furthermore, the presence of two nitrogen atoms provides opportunities for modifying physicochemical properties such as solubility and basicity, which are critical for blood-brain barrier penetration. While direct evidence for the application of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol in Parkinson's disease is limited, the broader octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been successfully employed in the development of potent and selective mu-opioid receptor antagonists.[16] This demonstrates the utility of this chemical framework in designing molecules that interact with CNS targets.

Hypothetical Drug Discovery Workflow: Designing Octahydro-2H-pyrido[1,2-a]pyrazine-based MAGL and COMT Inhibitors

The following section outlines a hypothetical, yet scientifically grounded, workflow for the discovery and preclinical evaluation of novel MAGL and COMT inhibitors based on the octahydro-2H-pyrido[1,2-a]pyrazine scaffold.

Drug_Discovery_Workflow Target_Selection Target Selection (MAGL & COMT) Scaffold_Selection Scaffold Selection (Octahydro-2H-pyrido[1,2-a]pyrazine) Target_Selection->Scaffold_Selection Computational_Design Computational Design & Virtual Screening Scaffold_Selection->Computational_Design Chemical_Synthesis Chemical Synthesis Computational_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening Chemical_Synthesis->In_Vitro_Screening In_Vivo_Studies In Vivo Studies In_Vitro_Screening->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Computational_Design

Caption: Drug discovery workflow for novel PD therapeutics.

Part 1: In Vitro Characterization

Objective: To identify and characterize novel octahydro-2H-pyrido[1,2-a]pyrazine derivatives as potent and selective inhibitors of MAGL or COMT.

Experimental Protocol: MAGL Inhibition Assay

  • Enzyme Source: Recombinant human MAGL.

  • Substrate: 4-Nitrophenyl acetate (4-NPA) or a fluorescently labeled monoacylglycerol.

  • Assay Principle: A colorimetric or fluorometric assay to measure the hydrolytic activity of MAGL.

  • Procedure:

    • Prepare a stock solution of the test compound (octahydro-2H-pyrido[1,2-a]pyrazine derivative) in DMSO.

    • In a 96-well plate, add assay buffer, recombinant human MAGL, and varying concentrations of the test compound.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (4-NPA).

    • Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: COMT Inhibition Assay

  • Enzyme Source: Recombinant human COMT.

  • Substrate: Levodopa or a fluorescent catechol derivative.

  • Co-factor: S-adenosyl-L-methionine (SAM).

  • Assay Principle: A chromatographic (HPLC) or fluorescence-based assay to measure the O-methylation of the substrate by COMT.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a reaction tube, combine assay buffer, recombinant human COMT, SAM, and varying concentrations of the test compound.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate (levodopa).

    • After a defined incubation period, stop the reaction (e.g., with perchloric acid).

    • Analyze the reaction mixture by HPLC to quantify the formation of 3-O-methyldopa or measure the change in fluorescence.

    • Calculate the percentage of inhibition and determine the IC50 value.

ParameterMAGL Inhibitor CandidateCOMT Inhibitor Candidate
Target Monoacylglycerol LipaseCatechol-O-Methyltransferase
IC50 (nM) < 100< 50
Selectivity >100-fold vs. FAAH & other serine hydrolases>100-fold vs. other methyltransferases
Mechanism Reversible/IrreversibleReversible
Cellular Potency EC50 < 500 nM in a cell-based assayEC50 < 200 nM in a cell-based assay

Table 1: Hypothetical In Vitro Profile of Lead Candidates

Part 2: In Vivo Preclinical Evaluation

Objective: To assess the in vivo efficacy, pharmacokinetics, and safety of lead candidates in established animal models of Parkinson's disease.

Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

  • Animal Model: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle of adult male Sprague-Dawley rats to induce progressive degeneration of dopaminergic neurons.

  • Treatment: Oral or intraperitoneal administration of the test compound (MAGL or COMT inhibitor) or vehicle control, starting before or after the 6-OHDA lesion.

  • Behavioral Assessment:

    • Apomorphine-induced rotations: To assess the degree of dopamine receptor supersensitivity.

    • Cylinder test: To evaluate forelimb akinesia.

    • Rotarod test: To measure motor coordination and balance.

  • Neurochemical Analysis:

    • Post-mortem analysis of dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC with electrochemical detection.

  • Histological Analysis:

    • Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.

Experimental Protocol: Pharmacokinetic Study

  • Animal Model: Healthy adult male Sprague-Dawley rats.

  • Administration: A single intravenous and oral dose of the test compound.

  • Sample Collection: Serial blood samples are collected at various time points.

  • Analysis: Quantification of the test compound in plasma using LC-MS/MS.

  • Parameters to be Determined: Bioavailability, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

ParameterMAGL Inhibitor CandidateCOMT Inhibitor Candidate
Animal Model 6-OHDA Rat Model6-OHDA Rat Model
Efficacy Endpoint Reduction in apomorphine-induced rotations by >50%Potentiation of L-DOPA-induced contralateral rotations
Neuroprotection >40% preservation of TH-positive neuronsNot applicable
Oral Bioavailability > 30%> 40%
Brain Penetration (Brain/Plasma ratio) > 1.0< 0.1 (for peripheral action)

Table 2: Hypothetical In Vivo Profile of Lead Candidates

Conclusion and Future Directions

The exploration of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold for the development of novel MAGL and COMT inhibitors presents a promising avenue for Parkinson's disease research. This chemical framework offers the potential for creating drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. The successful development of such compounds could lead to new therapeutic options that not only provide better symptomatic control but also address the underlying neuroinflammatory processes contributing to disease progression. Further investigation into the structure-activity relationships of octahydro-2H-pyrido[1,2-a]pyrazine derivatives is warranted to unlock their full therapeutic potential in the fight against Parkinson's disease.

References

Sources

Exploratory

Therapeutic Horizons of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol: A Technical Monograph

Part 1: Executive Summary & Chemical Architecture Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (OHPP-8) represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for di...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Architecture

Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (OHPP-8) represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike flat aromatic systems, this bicyclic, saturated heterocycle offers a three-dimensional, chiral architecture critical for exploring sp³-rich chemical space.

The "8-ol" functionality is not merely a substituent; it is the strategic "warhead anchor" . It serves as the primary handle for stereoselective derivatization, enabling the synthesis of high-affinity ligands for CNS receptors (GPCRs) and viral enzymes (Integrase).

Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol[1]

  • Core Structure: Fused six-membered rings (piperidine fused with piperazine).

  • Key Feature: The bridgehead nitrogen (N4 in common numbering) creates a rigid bicyclic core that reduces the entropic penalty of binding.

  • Stereochemistry: The fusion can be cis or trans. The trans-fused isomer is generally thermodynamically more stable and provides a linear vector for substituents, whereas the cis-fused form creates a "bent" topology often preferred for compact binding pockets like HIV Integrase.

Part 2: Therapeutic Applications[5][8][9]

CNS Modulation: Opioid & Dopamine Receptor Ligands

The saturated pyrido[1,2-a]pyrazine core is a bioisostere of the quinolizidine alkaloids. The 8-position is topologically equivalent to the 3-position of morphinans, making OHPP-8 a critical intermediate for Mu-Opioid Receptor (MOR) Antagonists .

  • Mechanism: The basic nitrogen (N2) mimics the protonated amine of opioids, interacting with Asp147 in the MOR binding pocket. The 8-hydroxyl group allows for the attachment of bulky aryl groups (via ether linkages) that extend into the receptor's hydrophobic sub-pockets, converting the ligand from an agonist to an antagonist.

  • Application: Development of peripherally restricted opioid antagonists for opioid-induced bowel dysfunction (OIBD) or centrally active agents for addiction management.

Antiviral Therapy: HIV Integrase Inhibition

Bicyclic heterocycles are the gold standard for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . While drugs like Dolutegravir use a pyridinone core, the reduced octahydro-pyrido-pyrazine scaffold is utilized in next-generation inhibitors designed to combat resistance.

  • Mechanism: The scaffold serves as a metal-chelating platform. The 8-OH (often oxidized to a ketone or adjacent to another donor) participates in a "two-metal ion" binding mode (

    
    ), sequestering the cofactors required for viral DNA integration.
    
  • Advantage: The sp³ character of the octahydro core improves solubility and metabolic stability compared to fully aromatic precursors.

Neuroinflammation: MAGL Inhibition

Recent patents identify octahydropyrido[1,2-a]pyrazine derivatives as inhibitors of Monoacylglycerol Lipase (MAGL) .

  • Therapeutic Goal: Inhibition of MAGL elevates levels of 2-arachidonoylglycerol (2-AG), an endocannabinoid that reduces neuroinflammation and pain signaling.

  • Role of 8-ol: The hydroxyl group is often carbamoylated to form the reactive group that covalently modifies the catalytic serine of the MAGL enzyme.

Part 3: Experimental Methodologies

Protocol A: Stereoselective Synthesis of the 8-ol Core

Objective: To synthesize cis-octahydro-2H-pyrido[1,2-a]pyrazin-8-ol from a pyridine precursor. This protocol ensures the correct stereochemistry for bioactivity.

Reagents:

  • 2-(Aminomethyl)pyridine (Starting material)

  • Ethyl bromoacetate

  • 
     (Adams' catalyst)
    
  • Acetic acid / Ethanol

Step-by-Step Workflow:

  • N-Alkylation: Dissolve 2-(aminomethyl)pyridine (10 mmol) in acetonitrile. Add ethyl bromoacetate (11 mmol) and

    
    . Reflux for 4 hours. Filter and concentrate to yield the ester intermediate.
    
  • Cyclization: Heat the intermediate in ethanol at 70°C for 2 hours to induce intramolecular cyclization, forming the lactam (1-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine).

  • Catalytic Hydrogenation (Key Step): Dissolve the lactam in glacial acetic acid. Add

    
     (5 mol%). Hydrogenate at 60 psi 
    
    
    
    for 12 hours.
    • Note: This reduces the pyridine ring and the lactam carbonyl simultaneously or stepwise depending on conditions. If the carbonyl remains, perform a hydride reduction.

    • Result: This yields the octahydro core.[2]

  • Functionalization to 8-ol: If the 8-position was not pre-functionalized, a common route is the Birch reduction of a 8-methoxy precursor or starting with a 4-hydroxypyridine derivative in step 1.

    • Alternative: Oxidation of the unsubstituted octahydro core using Sphingomonas hydroxylases (biocatalysis) often yields the 8-ol with high enantioselectivity.

Protocol B: MAGL Inhibition Assay (Fluorescence-Based)

Objective: Validate the therapeutic potential of an 8-carbamate derivative of OHPP-8.

  • Preparation: Dilute MAGL enzyme (human recombinant) to 5 nM in Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

  • Substrate: Prepare Arachidonoyl-1-thio-glycerol (substrate) and ThioGlo-1 (fluorescent detection reagent).

  • Incubation:

    • Add 10 µL of OHPP-8 derivative (varying concentrations) to a black 384-well plate.

    • Add 20 µL of MAGL enzyme solution.

    • Incubate for 15 minutes at room temperature (allow covalent modification).

  • Reaction: Add 20 µL of Substrate/ThioGlo mix.

  • Detection: Monitor fluorescence (Ex 380 nm / Em 510 nm) for 30 minutes.

  • Analysis: Calculate

    
     based on the slope of the linear reaction phase relative to DMSO control.
    

Part 4: Visualization & Logic

Figure 1: Synthesis Logic of the Octahydro-Scaffold

This diagram illustrates the reductive cyclization pathway, highlighting the transition from a flat aromatic system to the 3D therapeutic scaffold.

SynthesisPath Start 2-(Aminomethyl) pyridine Alkylation N-Alkylation (Ethyl bromoacetate) Start->Alkylation Step 1 Cyclic Bicyclic Lactam Intermediate Alkylation->Cyclic Step 2: Cyclization Reduction Catalytic Hydrogenation (PtO2 / H2) Cyclic->Reduction Step 3: Saturation Final Octahydro-2H-pyrido [1,2-a]pyrazin-8-ol (Scaffold) Reduction->Final Step 4: 8-OH Install/Deprotect

Caption: Figure 1. Stepwise synthesis of the octahydro-2H-pyrido[1,2-a]pyrazin-8-ol scaffold via reductive cyclization.

Figure 2: Mechanism of Action (MAGL Inhibition)

This diagram details how the 8-functionalized scaffold inhibits Monoacylglycerol Lipase to treat neuroinflammation.

MAGL_Mechanism Scaffold OHPP-8 Carbamate Derivative Enzyme MAGL Enzyme (Active Serine) Scaffold->Enzyme Nucleophilic Attack (Serine -> Carbamate) Complex Covalent Enzyme-Inhibitor Complex Enzyme->Complex Irreversible Binding Result Increased 2-AG Levels (Neuroprotection) Complex->Result Substrate Stabilization Pathway Inhibition of Pro-inflammatory AA Result->Pathway Downstream Effect

Caption: Figure 2. Pharmacological cascade of MAGL inhibition by OHPP-8 derivatives, leading to neuroprotective effects.

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of OHPP-8 Derivatives in Key Assays (Data synthesized from representative SAR studies of the scaffold)

Target ClassDerivative TypeAssay TargetPotency (

/

)
Therapeutic Indication
GPCR 8-Aryl etherMu-Opioid Receptor

Opioid Antagonist (OIBD)
Enzyme 8-CarbamateMAGL (Human)

Neuroinflammation / Pain
Enzyme 8-Diketo acidHIV-1 Integrase

Antiviral (AIDS)
Receptor 8-Benzyl amineDopamine D2

Antipsychotic

References

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Octahydropyrido[1,2-alpha]pyrazines as MAGL inhibitors (Patent WO2019134985A1).
  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Source: Chemical Communications (RSC) URL:[2][Link]

  • Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. Source: Tetrahedron: Asymmetry (via ResearchGate) URL:[Link]

  • 1,3,4,8-Tetrahydro-2H-pyrido[1,2-a]pyrazine derivative and use of same as HIV integrase inhibitor (Patent EP1426374B1).

Sources

Foundational

Technical Guide: In Vivo Evaluation of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol Scaffolds in Drug Discovery

Executive Summary Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its bicyclic rigidity and defined stereochemistry. Unlike flexible linear amines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its bicyclic rigidity and defined stereochemistry. Unlike flexible linear amines, this fused system forces substituents into specific spatial vectors, optimizing binding kinetics for G-Protein Coupled Receptors (GPCRs)—specifically Mu-Opioid and Dopamine D3 receptors—and enzymes like Monoacylglycerol Lipase (MAGL) .

This guide details the technical roadmap for the in vivo characterization of this scaffold. It moves beyond basic synthesis to focus on the critical translational steps: formulation for bioavailability, blood-brain barrier (BBB) penetration assessments, and efficacy profiling in neuropharmacology models.

Chemical Biology & Structural Logic

The Pharmacophore

The core value of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold lies in its ability to mimic the trans-decalin geometry while introducing polar nitrogen atoms that participate in hydrogen bonding.

  • Bridgehead Stereochemistry: The cis- or trans- fusion of the rings dictates the overall shape. The trans- fused system is thermodynamically more stable and often preferred for GPCR antagonists to minimize entropic penalty upon binding.

  • The 8-Hydroxy Handle: The hydroxyl group at position 8 serves as a critical "warhead" or "anchor." In MAGL inhibitors, it often mimics the transition state of the glycerol backbone; in opioid ligands, it provides a site for H-bond acceptance or further lipophilic functionalization to tune BBB permeability.

DOT Visualization: Scaffold Evolution & Binding Logic

The following diagram illustrates how this scaffold evolved from simpler piperidines to improve receptor selectivity.

ScaffoldEvolution Simple Piperidine Core (Flexible, Low Selectivity) Bicyclic Octahydro-2H-pyrido[1,2-a]pyrazine (Rigidified, Defined Vector) Simple->Bicyclic Ring Fusion (Entropy Reduction) Functionalized 8-OH Derivative (H-Bond Donor/Acceptor) Bicyclic->Functionalized C-8 Oxidation (Stereospecific) Target Target Binding (Mu-Opioid / MAGL) Functionalized->Target High Affinity Interaction

Figure 1: Structural evolution from flexible piperidines to the rigidified bicyclic 8-ol scaffold.

Pre-Clinical Formulation & Pharmacokinetics (PK)

Before initiating efficacy models, the physicochemical properties of the 8-ol scaffold must be optimized for systemic exposure.

Formulation Strategy

The 8-ol derivative is amphiphilic. The secondary amine (pKa ~8-9) aids solubility in acidic media, but the lipophilic bicyclic core can limit solubility at physiological pH.

  • Vehicle 1 (IV Bolus): 5% DMSO / 10% Solutol HS 15 / 85% Saline.

  • Vehicle 2 (PO - Oral): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. Note: The 8-ol is generally stable in aqueous suspension.

Metabolic Stability & Clearance

The "8-ol" moiety is a primary site for Phase II metabolism.

  • Glucuronidation: The hydroxyl group is susceptible to UGT-mediated O-glucuronidation, leading to rapid renal clearance.

  • N-Oxidation: The bridgehead nitrogen is prone to oxidation by FMOs (Flavin-containing monooxygenases).

  • Mitigation: In lead optimization, the 8-OH is often capped (e.g., methoxy, carbamate) or sterically hindered to improve half-life (

    
    ).
    

In Vivo Experimental Protocols

Protocol A: Blood-Brain Barrier (BBB) Penetration Study

Since the primary targets (Opioid, MAGL) are central, verifying CNS exposure is non-negotiable.

Objective: Determine the Brain-to-Plasma ratio (


) of the 8-ol scaffold.

Methodology:

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing: Administer compound at 10 mg/kg (P.O.) or 3 mg/kg (I.V.).

  • Sampling: Terminal anesthesia at 0.5, 1, 2, and 4 hours post-dose.

    • Collect blood via cardiac puncture (heparinized tubes).

    • Perfuse brain with cold saline to remove capillary blood.

  • Bioanalysis: Homogenize brain tissue in PBS (1:3 w/v). Precipitate proteins with acetonitrile containing internal standard (IS). Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    Target Criteria:
    
    
    
    indicates sufficient CNS penetration for lead candidates.
Protocol B: Mu-Opioid Antagonism (Tail-Flick Model)

To validate the scaffold's activity as a Mu-Opioid Receptor (MOR) antagonist (as suggested by Le Bourdonnec et al.).

Objective: Assess the ability of the 8-ol derivative to block morphine-induced analgesia.

Methodology:

  • Baseline: Measure baseline tail-flick latency (heat source focused on tail) in mice. Cut-off time: 10s to prevent tissue damage.

  • Pre-treatment: Administer Test Compound (SC or PO) at varying doses (e.g., 3, 10, 30 mg/kg) 30 mins prior to morphine.

  • Agonist Challenge: Administer Morphine Sulfate (10 mg/kg, SC).

  • Testing: Measure tail-flick latency 30 mins post-morphine.

  • Analysis:

    • Morphine alone = High latency (~10s).

    • Morphine + Antagonist (Test) = Low latency (return to baseline ~2-3s).

    • Calculate

      
       (Antagonist Dose 50%).
      
Protocol C: Neuroinflammation (MAGL Inhibition)

To validate the scaffold's potential in treating neuroinflammation via Monoacylglycerol Lipase (MAGL) inhibition.

Objective: Measure reduction in pro-inflammatory cytokines (TNF-


, IL-1

) in an LPS-challenge model.

Methodology:

  • Challenge: Administer Lipopolysaccharide (LPS, 1 mg/kg I.P.) to induce acute neuroinflammation.

  • Treatment: Administer Test Compound (10 mg/kg P.O.) 1 hour prior to LPS.

  • Termination: 4 hours post-LPS, harvest brain tissue.

  • Readout:

    • Biomarker: Measure 2-Arachidonoylglycerol (2-AG) levels in brain lipid extracts via LC-MS/MS. (MAGL inhibition should increase 2-AG).

    • Inflammation: qPCR for TNF-

      
       mRNA expression in microglial isolates.
      

Safety & Toxicology Profile

While the scaffold is generally well-tolerated, specific toxicological endpoints must be monitored.

Organ SystemPotential RiskBiomarker/Assay
Liver Reactive metabolite formation (if 8-OH is oxidized to ketone/quinone-like species).ALT/AST levels; Glutathione trapping assay in microsomes.
CNS Off-target binding to Histamine H1 or Muscarinic M1 (sedation).Rotarod performance test (motor coordination).
Cardio hERG Channel inhibition (common in bicyclic amines).In vitro patch clamp; In vivo QT interval (telemetry).
DOT Visualization: Metabolic Fate

Metabolism Parent Parent: 8-ol Scaffold (Active) Phase1 Phase I: N-Oxidation (CYP450 / FMO) Parent->Phase1 Minor Pathway Phase2 Phase II: O-Glucuronidation (UGT Enzymes) Parent->Phase2 Major Pathway (Rapid Clearance) Excretion Renal Excretion (Inactive) Phase2->Excretion

Figure 2: Primary metabolic pathways affecting the in vivo half-life of the 8-ol scaffold.

References

  • Le Bourdonnec, B., et al. (2006).[1] "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." Journal of Medicinal Chemistry. Link

  • Maestri, C., et al. (2024).[2] "A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core."[2][3] Chemical Communications.[2] Link

  • Grether, U., et al. (2021). "Octahydropyrido[1,2-a]pyrazines as MAGL inhibitors." US Patent App. 2021/0024546.[4] Link

  • Nomura, D. K., et al. (2011).[5] "Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer." Science. (Cited for MAGL mechanism validation). Link

Sources

Exploratory

Technical Guide: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol Safety &amp; Toxicity Profile

The following technical guide details the safety, toxicity, and handling profile of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol . This guide deviates from standard Safety Data Sheet (SDS) templates to provide a mechanistic an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicity, and handling profile of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol .

This guide deviates from standard Safety Data Sheet (SDS) templates to provide a mechanistic analysis of the compound's risks in drug discovery contexts. It synthesizes physicochemical data, structural alerts, and pharmacological precedents to equip researchers with a predictive safety framework.

[1]

Chemical Architecture & Physicochemical Logic

To understand the toxicity of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, one must first analyze its structural reactivity.[1] This compound is a bicyclic, fused-ring diamine featuring a secondary amine and a hydroxyl group.

Structural Identity[1]
  • IUPAC Name: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol[1][2][3][4]

  • Common Scaffolds: Fused Piperazine-Piperidine (Diaza-quinolizidine derivative)[1]

  • CAS Registry (Generic): 4430-75-5 (Parent core); Specific stereoisomers (e.g., 262289-74-7 for (8S,9aR)) are common in asymmetric synthesis.[1]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 156.23 g/mol [5]

Physicochemical Drivers of Toxicity

The safety profile is dictated by three molecular features:

  • Bridgehead Nitrogen (N4): Creates a tertiary amine with moderate basicity (

    
    ).[1]
    
  • Secondary Amine (N1): Highly nucleophilic and reactive; the primary site for alkylation and nitrosamine formation .

  • Hydroxyl Group (C8): Increases polarity (

    
     to 0.5), enhancing water solubility and potential blood-brain barrier (BBB) penetration via active transport or diffusion if lipophilicity is modified.[1]
    

Table 1: Physicochemical Properties & Safety Implications

PropertyValue (Predicted/Exp)Toxicological Implication
Physical State Viscous Oil or Low-Melting SolidHigh skin adherence; difficult to wash off.[1]
Basicity (pKa) ~9.2 (Secondary Amine)Corrosive to mucous membranes; lysosomotropic potential.
Hygroscopicity HighAbsorbs atmospheric moisture; hydrolysis risk for coupled reagents.
Solubility Water, DMSO, MethanolRapid systemic absorption via dermal or mucosal exposure.

Toxicological Risk Assessment

Since full REACH dossiers are rarely available for early-stage intermediates, this assessment relies on Read-Across Toxicology and QSAR (Quantitative Structure-Activity Relationship) analysis of the pyrido-pyrazine class.[1]

Acute Toxicity & Local Effects[1]
  • Skin/Eye Corrosion: The secondary amine moiety renders the compound a Category 2 Irritant (Skin) and Category 2A Irritant (Eye) . Concentrated free base forms may cause irreversible corneal damage due to high pH.

  • Respiratory Sensitization: As a volatile amine (if heated), vapors trigger bronchospasm. The rigid bicyclic structure mimics certain alkaloids, potentially triggering vagal reflexes upon inhalation.

The "Piperazine Alert": Genotoxicity & Nitrosamines

The most critical safety parameter for this scaffold is its potential to form N-nitroso derivatives .[1]

  • Mechanism: In the presence of nitrosating agents (e.g., sodium nitrite, acidic nitrate solutions, or atmospheric

    
    ), the N1 secondary amine reacts to form N-nitroso-octahydro-pyrido[1,2-a]pyrazine .[1]
    
  • Risk Level: High . N-nitrosamines are potent carcinogens (ICH M7 Class 1).[1]

  • Control Strategy: Avoid using nitrite reagents during workup. Quench reactions with ascorbic acid or sulfamic acid if nitrosating conditions are suspected.

Pharmacological Target Toxicity (Off-Target Effects)

This scaffold is bioisosteric with quinolizidines and is often used to target GPCRs (e.g., Mu-Opioid, Histamine H3/H4).[1]

  • CNS Activity: Unintended exposure may result in sedation or dizziness due to dopaminergic or opioid receptor modulation.

  • Cardiotoxicity (hERG): Fused piperazines can block hERG potassium channels, leading to QT prolongation. While the 8-ol is polar (reducing risk), lipophilic derivatives synthesized from it carry high hERG liability.

Experimental Protocol: Safe Synthesis & Handling

Objective: Synthesize and isolate Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol while mitigating amine exposure and hygroscopic degradation.

Self-Validating Workflow

This protocol incorporates "Stop/Go" decision points to ensure safety.[1]

  • Preparation (Inert Atmosphere):

    • Setup: Flame-dried glassware, Argon balloon.[1]

    • PPE:[1] Nitrile gloves (double-gloved), face shield, respirator (if fume hood airflow < 0.5 m/s).[1]

  • Reaction (Reduction of Precursor):

    • Typically involves hydrogenation of a pyrido[1,2-a]pyrazin-one or pyridinium salt.[1]

    • Hazard:[1] Hydrogen gas (

      
      ) flammability + Catalyst (Pd/C or PtO2) pyrophoricity.
      
    • Control: Wet catalyst with toluene/water before adding solvent to prevent ignition.

  • Workup (The Critical Step):

    • Step: Basification (NaOH/KOH).

    • Safety Check: Exothermic. Cool to 0°C.

    • Extraction: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

    • Validation: Check aqueous pH. If pH < 12, amine is protonated and will not extract. Adjust pH > 12.

  • Purification:

    • Method: Kugelrohr distillation or Column Chromatography (DCM/MeOH/NH4OH).

    • Warning: Silica gel is acidic and can trap the amine. Pre-treat silica with 1% Triethylamine.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound, specifically addressing the Nitrosamine and Basicity risks.

SafetyLogic Start Start: Handling Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol FormCheck Check Form: Free Base vs. Salt (HCl) Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase High pH Salt Salt Form (HCl/TFA) FormCheck->Salt Neutral/Acidic VolatileRisk Risk: Volatile & Corrosive FreeBase->VolatileRisk Control1 Action: Handle in Fume Hood Store under Argon VolatileRisk->Control1 NitrosamineCheck Reagent Check: Are Nitrites/Acids present? Control1->NitrosamineCheck DustRisk Risk: Inhalation Sensitization Salt->DustRisk Control2 Action: Use P95/P100 Mask Avoid Dust Generation DustRisk->Control2 Control2->NitrosamineCheck NitrosamineRisk CRITICAL RISK: Nitrosamine Formation NitrosamineCheck->NitrosamineRisk Yes End Proceed to Experiment NitrosamineCheck->End No Mitigation Action: Add Ascorbic Acid Avoid Acidic Workup NitrosamineRisk->Mitigation Mitigation->End

Figure 1: Safety Decision Matrix for handling bicyclic amine intermediates. Note the critical control point for Nitrosamine prevention.

Synthesis Pathway & Stereochemical Control[1]

Understanding the synthesis is vital for identifying impurities (e.g., unreduced pyridines or partially reduced enamines).

Common Synthetic Route (Hydrogenation)

The most reliable route involves the catalytic hydrogenation of 8-hydroxy-2H-pyrido[1,2-a]pyrazin-1-one .[1]

  • Precursor: 2-(2-hydroxyethyl)pyrazine or related pyridine derivatives.[1]

  • Cyclization: Intramolecular nucleophilic substitution.

  • Reduction:

    
     / 
    
    
    
    in Acetic Acid.
    • Stereochemistry: This reduction typically yields the cis-fused isomer.[1] The (8S, 9aR) configuration is often desired for bioactivity.

SynthesisPathway Precursor Pyrazine/Pyridine Precursor Intermediate Cyclized Intermediate (Unsaturated) Precursor->Intermediate Cyclization Product Octahydro-2H-pyrido [1,2-a]pyrazin-8-ol (Cis-fused) Intermediate->Product Stereoselective Reduction Impurity Impurity: Partially Reduced Enamine Intermediate->Impurity Incomplete Rxn Reagent H2 / PtO2 / AcOH (Reduction) Reagent->Intermediate

Figure 2: Primary synthetic pathway via catalytic hydrogenation. Incomplete reduction leads to reactive enamine impurities.

Emergency Response & First Aid

Scenario: Accidental Exposure in a Research Lab.

  • Inhalation:

    • Symptoms:[1] Burning sensation, cough, wheezing.

    • Action: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not induce vomiting if swallowed (corrosive risk).

  • Skin Contact:

    • Action: Drench with water for 15 minutes.[6] Remove contaminated clothing.

    • Note: Do not use vinegar (acid) to neutralize; the heat of neutralization can cause thermal burns. Use copious water.[6]

  • Spill Cleanup:

    • Absorb with inert material (vermiculite).

    • Do not use sawdust (reaction with amines can be exothermic).

    • Neutralize waste with dilute HCl before disposal if permitted by local regulations.

References

  • Le Bourdonnec, B., et al. (2006).[7] Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists.[1][7] Journal of Medicinal Chemistry, 49(25), 7290–7300. Link

  • ChemicalBook. (2023). Product Entry: (8S,9aR)-Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (CAS 262289-74-7).[1][3][5]Link[1]

  • Maestri, C., et al. (2024).[8] A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.[1][8][9] Chemical Communications.[8][9] Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Octahydro-2H-pyrido[1,2-a]pyrazine.[1][10]Link[1]

  • European Medicines Agency (EMA). (2014). ICH Guideline M7 on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link[1]

Sources

Protocols & Analytical Methods

Method

"asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines"

Application Note: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines Executive Summary The octahydro-2H-pyrido[1,2-a]pyrazine scaffold represents a privileged bicyclic diaza-heterocycle found in numerous bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines

Executive Summary

The octahydro-2H-pyrido[1,2-a]pyrazine scaffold represents a privileged bicyclic diaza-heterocycle found in numerous bioactive alkaloids and pharmaceutical candidates, particularly those targeting G-protein coupled receptors (GPCRs) such as


-opioid and 5-HT receptors.[1]

The critical challenge in synthesizing this moiety lies in controlling the stereochemistry at the bridgehead carbons (C4a and C8a) and any peripheral chiral centers. The cis- or trans-fusion of the bicyclic system drastically alters the vector orientation of substituents, thereby acting as a molecular switch for biological potency.

This guide details two distinct, high-fidelity protocols for accessing enantiopure octahydro-2H-pyrido[1,2-a]pyrazines:

  • Scalable Catalytic Route: Iridium-catalyzed asymmetric hydrogenation of tetrahydropyrazines.

  • Chiral Pool Route: Diastereoselective cyclization starting from (S)-Pipecolic acid.

Structural Analysis & Retrosynthesis

The target scaffold contains two nitrogen atoms and a bridgehead fusion. The thermodynamic preference often favors the trans-fused conformer (Bohlmann band active), but kinetic control can access the cis-fused system.

Figure 1: Retrosynthetic Strategies

Retrosynthesis Target Octahydro-2H-pyrido[1,2-a]pyrazine (Chiral Target) Precursor_A Tetrahydropyrido[1,2-a]pyrazine (Imine/Enamine) Precursor_A->Target Route A: Asymmetric Hydrogenation (Ir-Catalysis) Precursor_B (S)-Pipecolic Acid (Chiral Pool) Intermediate_B N-Acyliminium Ion or Amide Precursor_B->Intermediate_B Route B: Coupling & Cyclization Intermediate_B->Target Reduction

Caption: Two primary disconnects: C=N reduction (Route A) and Amide/Lactam reduction (Route B).

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: Large-scale synthesis, high atom economy, and establishing bridgehead chirality from planar precursors.

Mechanistic Insight

The hydrogenation of cyclic imines/enamines using chiral Iridium complexes (e.g., Ir-SegPhos or Ir-BINAP systems) proceeds via an outer-sphere mechanism or an imine-enamine tautomerization pathway. The catalyst differentiates the enantiotopic faces of the C=N bond. This method is heavily supported by work from the Zhou group on fused heterocycles.

Materials
  • Substrate: 1,2,3,4-Tetrahydropyrido[1,2-a]pyrazine derivative.

  • Catalyst Precursor:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer).
    
  • Chiral Ligand: (R)-SegPhos or (R)-MeO-Biphep.

  • Additive:

    
     (Iodine) – Critical for stabilizing the Ir(III) hydride species.
    
  • Solvent: Toluene or Dichloromethane (DCM).

  • Hydrogen Source:

    
     gas (balloon or autoclave).
    
Step-by-Step Protocol
  • Catalyst Preparation (In-situ):

    • In a glovebox (nitrogen atmosphere), weigh

      
       (1.0 mol%) and (R)-SegPhos (2.2 mol%) into a dried Schlenk tube.
      
    • Add anhydrous toluene (2 mL). Stir at room temperature for 15 minutes until a clear orange/red solution forms.

    • Add

      
       (10 mol%). Stir for an additional 10 minutes. Note: The color will darken.
      
  • Hydrogenation:

    • Dissolve the substrate (1.0 mmol) in anhydrous toluene (3 mL) and transfer to a stainless steel autoclave equipped with a glass liner.

    • Add the catalyst solution via syringe.

    • Seal the autoclave and purge with

      
       gas (3 cycles of pressurizing to 10 bar and releasing).
      
    • Pressurize to 30–50 bar (435–725 psi)

      
      .
      
    • Stir at room temperature (

      
      ) for 12–18 hours.
      
  • Workup & Analysis:

    • Carefully release pressure (fume hood!).

    • Concentrate the solvent under reduced pressure.

    • IPC (In-Process Control): Analyze crude by

      
      -NMR to check for conversion (disappearance of imine proton 
      
      
      
      7.0-8.5 ppm).
    • Purify via flash column chromatography (typically DCM/MeOH/NH3).

    • QC: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH).

Table 1: Troubleshooting Route A

IssueProbable CauseCorrective Action
Low ConversionCatalyst poisoning by substrate impurities (amines).Purify substrate (pass through basic alumina); Increase

loading to 20 mol%.
Low ee%High Temperature or Pressure induced background reaction.Lower temperature to

; reduce pressure to 20 bar; switch solvent to DCM.
Cis/Trans MixtureIsomerization of the product.Stop reaction immediately upon completion; avoid acidic workup.

Protocol B: Chiral Pool Synthesis from (S)-Pipecolic Acid

Best for: Absolute stereocontrol, academic labs without high-pressure equipment, and accessing specific diastereomers.

Mechanistic Insight

This route utilizes (S)-pipecolic acid (a cyclic amino acid) to set the initial stereocenter. The second ring is formed via amide coupling followed by cyclization. The final reduction of the lactam usually proceeds with high diastereoselectivity controlled by the existing chiral center (1,3-diaxial interactions).

Workflow Diagram

ChiralPool Pipecolic (S)-Pipecolic Acid Coupling Peptide Coupling (Boc-Gly-OH / EDC) Pipecolic->Coupling Deprotection Boc Removal (TFA/DCM) Coupling->Deprotection Cyclization DKP Formation (Reflux) Deprotection->Cyclization Reduction Lactam Reduction (LiAlH4) Cyclization->Reduction Product (S)-Octahydro-2H- pyrido[1,2-a]pyrazine Reduction->Product

Caption: Sequential transformation from Pipecolic acid to the bicyclic amine.

Step-by-Step Protocol
  • Coupling:

    • Dissolve (S)-methyl pipecolate HCl (10 mmol) and N-Boc-Glycine (11 mmol) in DCM (50 mL).

    • Add EDC

      
      HCl (1.2 equiv) and HOBt (1.2 equiv), followed by DIPEA (3.0 equiv).
      
    • Stir at RT for 16h. Wash with 1N HCl, sat.

      
      , and brine. Dry (
      
      
      
      ) and concentrate.
  • Cyclization (Diketo-piperazine formation):

    • Treat the intermediate with TFA/DCM (1:1, 20 mL) for 2h to remove the Boc group. Concentrate to dryness.[1]

    • Redissolve the residue in 2-butanol (or toluene) and add

      
       (excess) to neutralize the salt.
      
    • Heat to reflux for 12h. The free amine attacks the methyl ester intramolecularly to form the bicyclic-1,4-dione (diketopiperazine).

    • Cool and filter the precipitated solid (often high purity).

  • Global Reduction:

    • Suspend

      
       (4.0 equiv) in anhydrous THF under Argon.
      
    • Add the bicyclic dione portion-wise at

      
      .
      
    • Heat to reflux for 24h.

    • Quench (Fieser Method): Cool to

      
      . Add water (
      
      
      
      mL), 15% NaOH (
      
      
      mL), water (
      
      
      mL). Filter the granular precipitate.
    • Concentrate filtrate to obtain the octahydro-2H-pyrido[1,2-a]pyrazine.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified:

  • Stereochemistry (NOESY):

    • Cis-fused: Strong NOE correlation between H-4a and H-8a.

    • Trans-fused: No NOE between H-4a and H-8a; characteristic Bohlmann bands in IR (2700–2800

      
      ) indicating anti-periplanar lone pairs.
      
  • Enantiomeric Purity:

    • Compare optical rotation

      
       with literature values.
      
    • Derivatize with Mosher's acid chloride if HPLC separation is difficult.

References

  • Rossen, K., et al. (1995).[2] "Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir."[2] Tetrahedron Letters, 36(36), 6419-6422.[2] [Link]

  • Le Bourdonnec, B., et al. (2006).[3] "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." Journal of Medicinal Chemistry, 49(25), 7290–7300. [Link]

  • Zhou, Y. G., et al. (2014). "Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts." Organic Letters, 16(12), 3392–3395. [Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2000). "New developments in the chemistry of N-acyliminium ions and related intermediates." Tetrahedron, 56(24), 3817-3856. [Link]

  • Maestri, C., et al. (2024).[1] "A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core."[1] Chemical Communications, 60, 9246-9249. [Link]

Sources

Application

Application Note: High-Performance In Vitro Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Abstract & Strategic Context The Mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), remains the primary target for analgesic drug discovery. However, the search for "biased ligands"—compounds that separate an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The Mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), remains the primary target for analgesic drug discovery. However, the search for "biased ligands"—compounds that separate analgesia (G-protein pathway) from respiratory depression (


-arrestin pathway)—requires assays with high sensitivity and reproducibility.

This guide provides a rigorous protocol for Radioligand Binding Assays to determine the affinity (


, 

) of novel compounds. Unlike generic protocols, this guide distinguishes between Agonist Binding (G-protein coupled state) and Antagonist Binding (uncoupled state), a critical variable often overlooked that leads to poor reproducibility in functional correlation.

Principle of the Assay

The assay relies on the Law of Mass Action . A radiolabeled ligand with known affinity (


) competes with an unlabeled test compound for a finite number of receptor binding sites (

).
  • Saturation Binding: Varying concentration of radioligand; determines Receptor Density (

    
    ) and Dissociation Constant (
    
    
    
    ).
  • Competition Binding: Fixed radioligand concentration + varying test compound; determines Inhibition Constant (

    
    ).
    
Mechanistic Workflow

MOR_Binding_Mechanism Receptor MOR Receptor (Membrane Bound) Complex_Hot Receptor-Radioligand Complex (Signal) Receptor->Complex_Hot + [3H] Complex_Cold Receptor-Compound Complex (Silent) Receptor->Complex_Cold + Drug Radioligand Radioligand ([3H]-DAMGO) Radioligand->Complex_Hot TestCompound Test Compound (Unlabeled) TestCompound->Complex_Cold Competition Complex_Hot->Complex_Cold Displacement (Reduced CPM)

Figure 1: Competitive binding mechanism. As the concentration of the test compound increases, it displaces the radioligand, reducing the detectable scintillation signal.

Critical Materials & Reagents

A. Cell Lines & Membrane Preparation
  • Source: CHO-K1 or HEK293 cells stably expressing human OPRM1 (hMOR).

  • Expert Insight: Do not use whole cells for precise affinity (

    
    ) determination. Use membrane preparations .[1][2] Whole cells have internal receptor pools and active G-protein cycling that complicate equilibrium data.
    
B. Radioligands
Ligand TypeRadioligandSpecificityUsage Case
Agonist [³H]-DAMGO Highly Selective MuGold standard for agonist affinity. Sensitive to GTP/Na+.
Antagonist [³H]-Diprenorphine Non-selective OpioidBest for determining total receptor density (

).
Antagonist [³H]-Naloxone Mu PreferredStandard antagonist screening.
C. Buffer Systems (The "Secret Sauce")

Most failures occur here. The receptor conformation depends on ions.

  • Agonist Binding Buffer (Promotes High-Affinity State):

    • 50 mM Tris-HCl (pH 7.4)

    • 3 mM MgCl₂ (Stabilizes Receptor-G protein complex)

    • 0.2 mM EGTA

    • Note: Avoid NaCl and GTP, as they uncouple the G-protein, lowering agonist affinity.

  • Antagonist/Screening Buffer (Robust State):

    • 50 mM Tris-HCl (pH 7.4)

    • 100 mM NaCl (Mimics physiological fluid; sodium stabilizes the inactive state).

Experimental Protocol: Competition Binding

Phase 1: Preparation
  • Filter Pre-soak: Soak GF/B or GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour at 4°C.

    • Why? Opioid ligands are "sticky." PEI coats the glass fibers with a positive charge, repelling the positively charged radioligands and reducing Non-Specific Binding (NSB) to the filter itself.

  • Membrane Thaw: Thaw membrane aliquots on ice. Homogenize gently (Polytron or needle) to ensure uniform suspension. Dilute to 5–10 µg protein/well .

Phase 2: Assay Setup (96-well Format)

Total Volume per well: 200 µL .

ComponentVolumeDescription
Binding Buffer 100 µLTris-Mg (Agonist) or Tris-Na (Antagonist)
Test Compound 50 µL10-point serial dilution (e.g.,

M to

M)
Radioligand 25 µL[³H]-DAMGO (Final conc: ~1.0 nM, near

)
Membranes 25 µLAdd last to initiate reaction.
  • Non-Specific Binding (NSB) Wells: Add 10 µM unlabeled Naloxone instead of test compound.

  • Total Binding (TB) Wells: Add Buffer instead of test compound.

Phase 3: Incubation & Termination
  • Incubation: Incubate plates for 60–90 minutes at 25°C (Room Temp) .

    • Note: Equilibrium time varies by ligand. 120 mins is safer for slow-dissociating compounds.

  • Harvesting:

    • Place PEI-soaked filter plate on the vacuum manifold (e.g., PerkinElmer FilterMate or Brandel).

    • Apply vacuum and wash wells 3x with 300 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Speed is key: Rapid filtration (<10 seconds) prevents dissociation of bound ligand.

  • Drying & Counting:

    • Dry filter plates (50°C for 30 mins or air dry overnight).

    • Add 30–50 µL Microsynth/Scintillation cocktail per well.

    • Count in a MicroBeta or TopCount Scintillation Counter (1 min/well).

Workflow Visualization

Assay_Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Step1 Presoak Filters (0.3% PEI, 1h) Step3 Add Test Cmpd (Serial Dilution) Step1->Step3 Step2 Prep Membranes (Homogenize) Step5 Add Membranes (Initiate) Step2->Step5 Step4 Add [3H]-Ligand (Fixed Conc) Step3->Step4 Step4->Step5 Step6 Incubate (90 min @ 25°C) Step5->Step6 Step7 Rapid Filtration (Vacuum Manifold) Step6->Step7 Step8 Scintillation Counting (CPM Data) Step7->Step8

Figure 2: Step-by-step experimental workflow for high-throughput binding.

Data Analysis & Integrity

A. Calculating

Plot CPM (y-axis) vs. Log [Compound] (x-axis). Use non-linear regression (4-parameter logistic fit) to determine the


 (concentration displacing 50% of specific binding).
B. The Cheng-Prusoff Correction (Critical)

You cannot report


 as affinity because it depends on the radioligand concentration used. You must convert to 

(Inhibition Constant).[3]


  • 
     : Determined from your curve.[3]
    
  • 
     : Concentration of radioligand added (e.g., 1.0 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
C. Acceptance Criteria (Self-Validation)
  • Specific Binding Window: Total Binding (TB) minus Non-Specific Binding (NSB) should be >500 CPM (ideally >1000 CPM) to ensure signal-to-noise ratio > 5:1.

  • Depletion: Total bound ligand should be <10% of total added ligand. If >10%, "ligand depletion" occurs, invalidating the Free Ligand assumption. Solution: Reduce membrane protein amount.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Non-Specific Binding (NSB) Filters binding the ligand.Ensure 0.3% PEI soak for >1 hr. Wash filters with cold buffer before filtering samples.[4]
Low Total Counts Ligand degradation or low receptor expression.Check [³H] purity. Use fresh membrane prep. Ensure protein concentration is 5–20 µ g/well .
Poor Replicates (High CV%) Pipetting error or incomplete washing.Use automated dispensers. Ensure vacuum pressure is uniform across the plate.
Agonist Affinity Lower than Expected "GTP Shift" or Sodium effect.Ensure Buffer is Tris-Mg (No Na+, No GTP). Sodium mimics the "uncoupled" state.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book. University of North Carolina at Chapel Hill.[5][6] (Standardized protocols for OPRM1 binding).

  • IUPHAR/BPS Guide to Pharmacology.Mu Opioid Receptor (MOP) Pharmacology. (Authoritative definition of receptor constants and ligands).

  • PerkinElmer (Revvity).Radioligand Binding Assay Application Note.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction.[7] Biochemical Pharmacology.

Sources

Method

"MAGL inhibitor fluorometric screening assay"

Application Note: High-Throughput Fluorometric Screening for Monoacylglycerol Lipase (MAGL) Inhibitors Abstract This application note details a robust, high-throughput compatible fluorometric assay for screening inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Fluorometric Screening for Monoacylglycerol Lipase (MAGL) Inhibitors

Abstract

This application note details a robust, high-throughput compatible fluorometric assay for screening inhibitors of Monoacylglycerol Lipase (MAGL). Unlike generic esterase assays, this protocol utilizes 7-hydroxycoumarinyl-arachidonate (7-HCA) , a fluorogenic substrate that mimics the native arachidonoyl tail of 2-AG, ensuring high specificity for the MAGL lipid-binding pocket. The assay is validated using the selective inhibitor JZL184 .[1][2] This guide addresses common pitfalls, such as false positives caused by coupled-enzyme interference, and provides a self-validating experimental design.

Introduction & Biological Context

Monoacylglycerol Lipase (MAGL) is the primary serine hydrolase responsible for the degradation of 2-Arachidonoylglycerol (2-AG) , the most abundant endocannabinoid in the central nervous system.[3][4][5][6]

  • Physiological Role: Hydrolysis of 2-AG terminates cannabinoid receptor (CB1/CB2) signaling and releases Arachidonic Acid (AA), a precursor for pro-inflammatory eicosanoids (prostaglandins).[4]

  • Therapeutic Potential: MAGL inhibitors are high-value targets for chronic pain, neuroinflammation, and cancer, as they simultaneously boost analgesic 2-AG levels and reduce inflammatory AA levels.

Assay Principle

While colorimetric assays (e.g., 4-nitrophenylacetate) exist, they lack sensitivity and specificity. This protocol employs 7-HCA , a fluorogenic substrate.[7] MAGL hydrolyzes the ester bond of 7-HCA, releasing 7-Hydroxycoumarin (7-HC) , which fluoresces intensely at 460 nm.

Advantages over Glycerol-Coupled Assays: Many commercial kits use a "coupled" system (Glycerol


 Kinase 

Oxidase

Peroxidase). However, in drug screening, test compounds often inhibit the coupling enzymes (e.g., Luciferase or Peroxidase), leading to high false-positive rates. The Direct Fluorogenic Assay described here eliminates these artifacts.

Mechanistic Workflow

MAGL_Assay_Mechanism Substrate Substrate: 7-HCA (Non-Fluorescent) Enzyme Enzyme: hMAGL (Serine Hydrolase) Substrate->Enzyme Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition Product1 Product 1: Arachidonic Acid Enzyme->Product1 Hydrolysis Product2 Product 2: 7-Hydroxycoumarin (Fluorescent) Enzyme->Product2 Release Inhibitor Inhibitor: Test Compound / JZL184 Inhibitor->Enzyme Pre-incubation (30 min) Readout Detection: Ex: 360 nm Em: 460 nm Product2->Readout

Figure 1: Reaction mechanism.[8] MAGL hydrolyzes 7-HCA to release the fluorophore.[7] Inhibitors prevent this release.

Materials & Reagents

ComponentSpecificationRecommended Source
Enzyme Recombinant Human MAGL (hMAGL)Cayman Chem / BPS Bioscience
Substrate 7-hydroxycoumarinyl-arachidonate (7-HCA)Cayman Chem / Enzo Life Sciences
Control Inhibitor JZL184 (Selective MAGL inhibitor)SelleckChem / Tocris
Assay Buffer Base HEPES (40 mM) or Tris-HCl (50 mM)Sigma-Aldrich
Additives EDTA (1 mM), BSA (0.1%), CHAPS (0.05%)Sigma-Aldrich
Plate 96-well or 384-well Black Flat-BottomCorning / Greiner

Buffer Optimization (The "Why"):

  • EDTA (1 mM): Chelates divalent cations that might activate non-specific proteases/esterases, ensuring signal specificity to MAGL.

  • BSA (0.1%): Essential for preventing the lipophilic enzyme and substrate from sticking to the plastic walls of the well (sticking = high CV%).

  • CHAPS (0.05%): A zwitterionic detergent that maintains MAGL solubility without denaturing it, unlike SDS.

Detailed Protocol: 96-Well Format

Step 1: Reagent Preparation
  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% (w/v) BSA, 0.05% CHAPS. Prepare fresh.

  • hMAGL Enzyme Stock: Dilute recombinant hMAGL in Assay Buffer to 10 ng/µL . Keep on ice.

  • Substrate Stock: Dissolve 7-HCA in DMSO to 10 mM. Dilute to 50 µM working solution in Assay Buffer just before use.

  • Inhibitor Controls: Dissolve JZL184 in DMSO (10 mM stock). Prepare a serial dilution (e.g., 10 µM down to 0.1 nM) in Assay Buffer containing 5% DMSO.

Step 2: Plate Setup (Workflow)

Plate_Workflow Step1 1. Add 10 µL Test Compound / Control (Final DMSO < 2%) Step2 2. Add 40 µL Diluted hMAGL Enzyme (Use Buffer only for 'No Enzyme' Blanks) Step1->Step2 Step3 3. Pre-Incubation 30 mins @ Room Temp (Critical for covalent inhibitors like JZL184) Step2->Step3 Step4 4. Add 50 µL Substrate (7-HCA) (Initiate Reaction) Step3->Step4 Step5 5. Kinetic Read Ex 360nm / Em 460nm Every 1 min for 45 mins Step4->Step5

Figure 2: Step-by-step pipetting workflow for a standard 100 µL reaction volume.

Step 3: Execution
  • Compound Addition: Add 10 µL of Test Compound (or JZL184 standard) to experimental wells.

    • Control 1 (Max Activity): Add 10 µL of Buffer (with matched DMSO %).

    • Control 2 (Background): Add 10 µL of Buffer.[5][9]

  • Enzyme Addition: Add 40 µL of hMAGL solution to all wells except the Background Control. Add 40 µL of Buffer to Background wells.

  • Pre-Incubation: Incubate for 30 minutes at Room Temperature (RT).

    • Scientific Note: Many carbamate inhibitors (like JZL184) are time-dependent. Skipping this step will underestimate potency (shift IC50 to the right).

  • Reaction Initiation: Add 50 µL of 7-HCA working solution to all wells.

  • Detection: Immediately place in a fluorescence plate reader.

    • Mode: Kinetic.[1][10]

    • Wavelengths: Excitation 360 nm / Emission 460 nm.[5][6][10]

    • Duration: Read every 60 seconds for 45–60 minutes.

Data Analysis & Validation

Velocity Calculation

Do not use endpoint data if possible. Kinetic data is superior for identifying false positives (e.g., compounds that fluoresce themselves).

  • Plot RFU (Relative Fluorescence Units) vs. Time (min) .

  • Select the linear portion of the curve (typically 5–20 mins).

  • Calculate the slope (

    
    ) for each well.
    
Percent Inhibition


Quality Control (Z-Factor)

For a screen to be valid, the Z-factor must be > 0.5.



  • 
    : Standard Deviation
    
  • 
    : Mean Slope
    
Expected Results (Validation)
  • JZL184 IC50: You should observe an IC50 between 5 nM and 15 nM .

  • Linearity: The "Max Activity" slope should be linear (

    
    ) for at least 30 minutes.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Substrate instability or autofluorescence.Use fresh 7-HCA. Check if test compounds fluoresce at 460nm (run a "No Enzyme" control for every compound).
Low Signal-to-Noise Enzyme degradation.Avoid freeze-thaw cycles.[6] Store hMAGL in aliquots at -80°C. Add 0.1% BSA to buffer.
IC50 of JZL184 is too high (>50 nM) Insufficient pre-incubation.Increase pre-incubation time to 45 mins. JZL184 is an irreversible inhibitor; it needs time to carbamylate the active site serine.
Non-Linear Kinetics Substrate depletion.Reduce enzyme concentration or shorten the measurement window to the first 10 minutes.

References

  • Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology.

    • Significance: Describes the characterization of JZL184 and its IC50 valid
  • Savinainen, J. R., et al. (2012).[3] "Optimized fluorescence-based assay for monoacylglycerol lipase activity screening." Analytical Biochemistry.

    • Significance: Establishes the 7-HCA fluorometric method and buffer conditions.
  • Cayman Chemical. "Monoacylglycerol Lipase Inhibitor Screening Assay Kit Protocol."

    • Significance: Industry-standard protocol for buffer composition and enzyme handling.
  • Wang, Y., et al. (2008). "A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening."[4][6][7][10] Assay Drug Dev Technol.

    • Significance: Validates the Z-factor and HTS suitability of the coumarin-based substr

Sources

Application

Application Note: Multimodal Assessment of Neuroinflammation

Introduction & Strategic Overview Neuroinflammation is not a binary "on/off" switch but a dynamic spectrum of glial states. The historical dichotomy of M1 (neurotoxic) vs.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Neuroinflammation is not a binary "on/off" switch but a dynamic spectrum of glial states. The historical dichotomy of M1 (neurotoxic) vs. M2 (neuroprotective) microglia has been largely superseded by transcriptomically defined states such as Disease-Associated Microglia (DAM) .

This guide moves beyond simple marker detection to a multimodal interrogation strategy . We correlate spatial morphology (IHC), cellular identity (Flow Cytometry), and molecular output (Multiplex Immunoassays) to build a self-validating dataset.

The Core Challenge: Temporal Dynamics

Neuroinflammation creates a "moving target." Acute inflammation (e.g., sepsis-induced) differs vastly from chronic neurodegeneration (e.g., Alzheimer’s).

  • Acute: Rapid cytokine storm, BBB breakdown, massive peripheral infiltration.

  • Chronic: Sustained low-grade activation, loss of homeostatic markers (P2RY12), plaque-associated clustering.

Experimental Model: LPS-Induced Neuroinflammation[1][2]

While transgenic models (e.g., 5XFAD) are valuable, Lipopolysaccharide (LPS) injection remains the gold standard for calibrating assay sensitivity due to its high reproducibility.

Protocol A: Systemic Endotoxemia Model (Mouse)

Objective: Induce a robust, acute neuroinflammatory response to validate detection reagents or test anti-inflammatory compounds.

Reagents:

  • LPS from E. coli O111:B4 or O55:B5 (Sigma).

  • Sterile Saline (0.9%).

Dosage Strategy:

Model Type Dosage (i.p.) Frequency Readout Window Pathological Feature
Acute Sickness 1 - 5 mg/kg Single Shot 4 – 24 Hours Cytokine Storm, Sickness Behavior
Chronic/Memory 0.25 - 0.75 mg/kg Daily (7 days) Day 8+ Synaptic loss, Memory Deficits

| Preconditioning | 0.2 mg/kg | Days 1-2 | Challenge on Day 7 | Immune Tolerance (Microglial priming) |[1]

Critical Step (The "Sickness Score"): Do not rely solely on molecular endpoints. 4 hours post-injection, animals must display lethargy, piloerection, and reduced motility. If they remain active, the LPS lot is likely degraded.

The Neuroinflammatory Cascade (Visualized)

Understanding the pathway is essential for selecting the right biomarkers.

NeuroinflammationCascade LPS LPS / DAMPs TLR4 TLR4 Receptor LPS->TLR4 Bind NFkB NF-κB Translocation TLR4->NFkB Signal NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Prime Microglia_Act Activated Microglia (Iba1+, CD68+, P2RY12-low) TLR4->Microglia_Act Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription NLRP3->Cytokines Maturation (IL-1β) Neurons Neuronal Damage (Synaptic Loss) Cytokines->Neurons Neurotoxicity Microglia_Rest Homeostatic Microglia (P2RY12+, TMEM119+) Microglia_Rest->Microglia_Act Transformation Astrocytes Reactive Astrocytes (GFAP+, C3+) Microglia_Act->Astrocytes Cross-talk (IL-1α, C1q) Microglia_Act->Neurons Phagocytosis

Caption: The TLR4-mediated activation cascade leading to microglial state switching and neurotoxicity.

Protocol B: Spatial Profiling (Immunohistochemistry)

The Trap: Many researchers use Iba1 alone. This is insufficient because Iba1 stains all microglia and macrophages. You cannot distinguish "resting" from "active" based solely on Iba1 intensity; you must analyze morphology or marker loss .

The "State-Switch" Panel
TargetStatusInterpretation
Iba1 Pan-MarkerRamified: Homeostatic. Amoeboid: Activated/Phagocytic.
P2RY12 HomeostaticHigh: Healthy. Loss: Indicates activation/neurodegeneration.
TMEM119 ResidentDistinguishes resident microglia from infiltrating monocytes.
CD68 LysosomalHigh: Active phagocytosis (correlates with amoeboid shape).
GFAP AstrocyteUpregulated in reactive astrogliosis (glial scar).
Step-by-Step Workflow
  • Perfusion (CRITICAL):

    • Anesthetize mouse. Transcardial perfusion with ice-cold PBS (remove blood) followed by 4% PFA.

    • Why? Blood contains autofluorescent cells and peroxidases that ruin imaging.

  • Post-Fixation:

    • Brain in 4% PFA for 24h at 4°C. Transfer to 30% Sucrose (cryoprotection) until it sinks.

  • Sectioning:

    • Cut 30-40 µm free-floating sections on a cryostat. Thicker sections allow for Z-stack imaging of ramification.

  • Staining (Free-Floating):

    • Block: 10% Normal Goat Serum + 0.3% Triton X-100 (permeabilization) for 1h.

    • Primary Ab: Anti-Iba1 (Rabbit) + Anti-P2RY12 (Rat) overnight at 4°C.

    • Secondary Ab: Alexa Fluor 488 (Rabbit) + Alexa Fluor 594 (Rat).

  • Analysis:

    • Use ImageJ/Fiji "Skeleton Analysis" plugin to quantify process length and branching points. Decreased branching = Activation.

Protocol C: Cellular Profiling (Flow Cytometry)

Objective: Quantify the infiltration of peripheral immune cells vs. resident microglia. IHC is qualitative; Flow is quantitative.

The Gating Strategy (The "CD45 Slope")

Microglia and Macrophages both express CD11b.[2] The differentiator is CD45 intensity.

  • Microglia: CD11b(+) / CD45(low/intermediate)[2]

  • Macrophages/Monocytes: CD11b(+) / CD45(high)[2]

Sample Preparation (Brain Homogenization)[7][8]
  • Dissociation:

    • Minced brain tissue + Enzymatic digestion (Collagenase D + DNase I) for 30 min at 37°C.

  • Myelin Removal (CRITICAL):

    • Myelin debris causes massive background and clogs cytometers.

    • Resuspend pellet in 30% Percoll. Overlay on 70% Percoll. Centrifuge (no brake).

    • Collect the "buffy coat" at the interphase. This contains the immune cells.

  • Staining:

    • Block Fc receptors (anti-CD16/32).

    • Stain: CD11b-FITC, CD45-APC, Ly6C-PE (monocytes), ACSA-2 (Astrocytes).

Protocol D: Molecular Profiling (Multiplex Immunoassay)

The Trap: Trying to run Western Blots for cytokines (IL-6, TNF). Cytokines are secreted and degrade rapidly; Westerns are often not sensitive enough. Use Luminex/Bio-Plex or MSD (Meso Scale Discovery).

Tissue Lysis for Soluble Biomarkers
  • Homogenization:

    • Use a bead beater (e.g., FastPrep) with ceramic beads.

    • Buffer: RIPA is too harsh for some ELISA kits. Use a dedicated "Cell Lysis Buffer" with Factor QG (Bio-Rad) or NP-40 based buffer + Complete Protease Inhibitor Cocktail .

  • Clarification:

    • Centrifuge at 14,000 x g for 20 min at 4°C. Lipid layer will form at top; carefully aspirate the middle aqueous phase.

  • Normalization:

    • Perform a BCA or Bradford assay. Load equal total protein (e.g., 200 µg) per well, not equal volume.

Data Output: The Inflammatory Signature
AnalyteRoleExpected Trend (LPS Model)
TNF-α Master RegulatorSpikes early (2-4h). Returns to baseline quickly.
IL-1β InflammasomeRequires two signals (NFkB + NLRP3) to release.
IL-6 Acute PhaseSustained longer than TNF-α.
IL-10 Anti-inflammatoryRises late (12-24h) to resolve inflammation.

Experimental Workflow Summary

Workflow Mouse Experimental Mouse (LPS/Transgenic) Sacrifice Sacrifice (Deep Anesthesia) Mouse->Sacrifice Perf_PBS PBS Perfusion (Clear Blood) Sacrifice->Perf_PBS Split Hemisphere Separation Perf_PBS->Split Left_Hemi Left Hemisphere (Fixation) Split->Left_Hemi Right_Hemi Right Hemisphere (Fresh/Snap Freeze) Split->Right_Hemi PFA 4% PFA Post-Fix Left_Hemi->PFA Dissoc Enzymatic Dissociation Right_Hemi->Dissoc Lysis Lysis + Protease Inhibitors Right_Hemi->Lysis Cryo Cryosectioning PFA->Cryo IHC IHC/IF Analysis (Morphology) Cryo->IHC Percoll Percoll Gradient (Myelin Removal) Dissoc->Percoll Flow Flow Cytometry (Cell Counts) Percoll->Flow Multiplex Multiplex ELISA (Cytokines) Lysis->Multiplex

Caption: Optimized tissue processing workflow allowing simultaneous spatial, cellular, and molecular analysis from a single animal.

Advanced Validation: TSPO PET Imaging

For longitudinal studies (tracking the same animal over time), TSPO (Translocator Protein) PET imaging is the clinical bridge.

  • Tracer: [18F]-DPA-714 or [11C]-PBR28.

  • Mechanism: TSPO is upregulated on the outer mitochondrial membrane of activated microglia and reactive astrocytes.

  • Caveat: TSPO is not cell-specific (glial signal) and human translation requires genotyping for the rs6971 polymorphism (binders vs. non-binders).

References

  • LPS Dosage & Models: Yang, Y. et al. (2019). "Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions." International Journal of Molecular Sciences. Link

  • Flow Cytometry Protocol: Manglani, M. et al. (2019). "Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays." Methods. Link

  • Microglia Markers (P2RY12/TMEM119): Bennett, M.L. et al. (2016). "New tools for studying microglia in the mouse and human CNS." Proceedings of the National Academy of Sciences. Link

  • TSPO Imaging: Best, L. et al. (2019). "New and Emerging TSPO PET Radiotracers for Imaging Neuroinflammation." Current Neurology and Neuroscience Reports. Link

  • Microglia vs Macrophage Gating: Bordt, E.A. et al. (2020). "Flow Cytometric Characterization of Microglial Phenotypes." Methods in Molecular Biology. Link

Sources

Method

Application Notes and Protocols for the Solubilization of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol in In Vitro Studies

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective dissolution of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol for use in a variety of in vitro experi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective dissolution of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol for use in a variety of in vitro experimental settings. The protocols and recommendations herein are grounded in established principles of small molecule handling and are designed to ensure the integrity and reproducibility of your research.

Compound Overview and Physicochemical Considerations

Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol is a heterocyclic compound with a complex fused ring system containing tertiary amines and a hydroxyl group. A thorough understanding of its physicochemical properties is paramount for developing a robust solubilization strategy. While specific experimental data for this compound is not extensively available in public literature, we can infer key characteristics from its structure and from data on analogous compounds.

Key Structural Features:

  • Tertiary Amines: The presence of two tertiary amine groups suggests that the molecule is basic and will have a pKa in the physiological range. This has significant implications for its solubility in aqueous solutions, as its charge state will be pH-dependent.

  • Hydroxyl Group: The hydroxyl moiety can participate in hydrogen bonding, which may influence its solubility in both polar and non-polar solvents.

  • Octahydro-pyrido[1,2-a]pyrazine Scaffold: This fused ring system contributes to the molecule's rigidity and overall lipophilicity.

A summary of the key identifiers for a specific isomer, (8S,9aR)-Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, is provided in the table below.

PropertyValueSource
CAS Number 262289-74-7[1]
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]

Solvent Selection and Stock Solution Preparation

The choice of an appropriate solvent is critical for achieving a stable, concentrated stock solution. For many heterocyclic compounds intended for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent that is miscible with water and most organic solvents, making it highly versatile for preparing stock solutions that will be further diluted in aqueous assay buffers.

Causality of Solvent Choice:

  • High Solubilizing Capacity: DMSO can typically dissolve organic molecules at high concentrations (e.g., 10-100 mM), which is essential for creating concentrated stock solutions.[2]

  • Biocompatibility at Low Concentrations: While neat DMSO is toxic to cells, it is generally well-tolerated at final concentrations of less than 0.5% in most cell-based assays.[3]

  • Stability: Many compounds exhibit good stability in DMSO when stored under appropriate conditions.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol. It is crucial to perform these steps in a clean, well-ventilated laboratory environment, adhering to all institutional safety guidelines.

Materials:

  • Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-use Preparation: Ensure all glassware and equipment are clean, dry, and free of contaminants. Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution.

    • For a 10 mM (0.010 mol/L) stock solution in 1 mL (0.001 L):

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 156.23 g/mol × 1000 mg/g = 1.56 mg

  • Weighing: Carefully weigh out the calculated mass of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of high-purity DMSO to the tube.

    • Securely cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If necessary, gentle warming (e.g., 37°C water bath) or brief sonication can be employed to aid dissolution.[2]

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

    • For short-term storage (days to weeks), store the stock solution at 4°C, protected from light.

    • For long-term storage (months), aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Compound Equilibrate Compound Calculate Mass Calculate Mass Equilibrate Compound->Calculate Mass Prevent condensation Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Facilitate dissolution Visual Inspection Visual Inspection Vortex/Sonicate->Visual Inspection Ensure complete dissolution Label Vial Label Vial Visual Inspection->Label Vial Aliquot Aliquot Label Vial->Aliquot For long-term storage Store at -20°C or -80°C Store at -20°C or -80°C Aliquot->Store at -20°C or -80°C

Caption: Workflow for preparing a DMSO stock solution.

Preparation of Aqueous Working Solutions

For most in vitro assays, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium to achieve the final desired experimental concentration.

Protocol for Serial Dilution
  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to first prepare an intermediate dilution of the DMSO stock in the desired aqueous buffer or medium. For example, a 1:10 dilution of a 10 mM stock to create a 1 mM intermediate solution.

  • Final Dilution: From the intermediate dilution, perform serial dilutions to achieve the final working concentrations.

  • Vortexing: Gently vortex the solution after each dilution step to ensure homogeneity.

  • Final DMSO Concentration: It is imperative to maintain the final concentration of DMSO in the assay below a level that could induce cellular toxicity or other artifacts. A general recommendation is to keep the final DMSO concentration at or below 0.5%.[3] Always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.[4]

G 10 mM Stock in DMSO 10 mM Stock in DMSO 1 mM Intermediate in Medium 1 mM Intermediate in Medium 10 mM Stock in DMSO->1 mM Intermediate in Medium 1:10 Dilution 100 µM Working Solution 100 µM Working Solution 1 mM Intermediate in Medium->100 µM Working Solution 1:10 Dilution Final Assay Concentrations Final Assay Concentrations 100 µM Working Solution->Final Assay Concentrations Serial Dilutions

Caption: Serial dilution workflow from stock solution.

Stability Considerations and Best Practices

  • pH Sensitivity: As a basic compound, its solubility and stability can be pH-dependent. In acidic conditions, the tertiary amines will be protonated, which may increase aqueous solubility but could also render the compound more susceptible to certain degradation pathways. It is recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment.

  • Oxidation: Tertiary amines can be susceptible to oxidation. To mitigate this, use high-purity solvents and consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and precipitation. Aliquoting the stock solution into single-use volumes is a crucial best practice.[3]

Potential for Assay Interference

Compounds containing tertiary amines have been reported to interfere with certain types of in vitro assays. It is important to be aware of these potential artifacts and to design appropriate control experiments.

  • Homogeneous Proximity Assays: Tertiary amines can act as singlet oxygen quenchers, which may lead to false-positive or false-negative results in assays that rely on singlet oxygen chemistry, such as AlphaScreen® or AlphaLISA®.[5]

  • Immunoassays: Some tertiary amine compounds have been noted to reduce non-specific binding in certain particle-based immunoassays, which could be a desirable or an interfering effect depending on the assay format.[6][7]

Self-Validating Experimental Design:

To ensure the trustworthiness of your results, it is essential to incorporate controls that can identify potential assay interference.

  • Orthogonal Assays: Validate hits from a primary screen using a secondary, orthogonal assay that employs a different detection technology.

  • Counter-Screens: If using an assay format known to be susceptible to interference from certain chemical classes, run a counter-screen to identify compounds that interact with the assay components themselves rather than the biological target.

References

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • EP1321770A2. (n.d.). Tertiary amine compounds for use in immunoassays. Google Patents.
  • US20030138974A1. (n.d.). Tertiary amine compounds for use in immunoassays. Google Patents.
  • Bio-protocol. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Lorenz, D. A., et al. (2014). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 57(21), 8838–8848. [Link]

  • PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2769-2774. [Link]

  • Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]

  • ResearchGate. (n.d.). Detection of 1°, 2°, and 3° Amines: A Color Variation of the. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • ChemBK. (n.d.). 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-. Retrieved from [Link]

  • US20210024546A1. (n.d.). Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors. Google Patents.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Austin Publishing Group. (2014, November 1). Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach. Retrieved from [Link]

  • Scilight Press. (2025, October 24). Environments: Machine Learning Study Based on Hansen Solubility Parameters. Retrieved from [Link]

  • Crabb, T. A., & Jones, E. R. (1971). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, 3, 399-403. [Link]

Sources

Application

"formulation of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol for in vivo administration"

Application Note: Formulation of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol for In Vivo Administration Executive Summary Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol is a bicyclic heterocycle often utilized as a core scaffold in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol for In Vivo Administration

Executive Summary

Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol is a bicyclic heterocycle often utilized as a core scaffold in the development of CNS-active agents (e.g., Monoacylglycerol lipase inhibitors) and antimicrobial compounds.[1] Its structure features a fused piperazine-piperidine ring system with a polar hydroxyl group and a basic secondary amine.[1]

While the compound exhibits low lipophilicity (LogP ~0.2), its solubility is highly pH-dependent due to the basic nitrogen (pKa ~8.5–9.5).[1] At physiological pH (7.4), the free base may risk precipitation or suboptimal bioavailability.[1] This guide provides three tiered formulation protocols designed to ensure solubility, stability, and physiological tolerability for IV, IP, and PO administration in preclinical models.[1]

Physicochemical Profiling & Pre-formulation

Before formulation, the compound's state must be defined.[1] The free base is typically a viscous oil or low-melting solid, while salt forms (HCl, Tartrate) are crystalline solids.[1]

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 156.23 g/mol (Free Base)Calculate molarity carefully; apply salt correction factor (SCF) if using salts.[1]
LogP ~0.2 (Hydrophilic)Good aqueous solubility potential, but permeability may be rate-limiting.[1]
pKa (Predicted) ~8.8 (Secondary Amine)Critical: High solubility in acidic media (pH < 6); reduced solubility at pH > 8.[1]
Stability Oxidation-sensitive (Amine)Avoid vigorous vortexing; use degassed buffers; store under inert gas if possible.[1]
Formulation Decision Logic

The following decision tree dictates the vehicle selection based on the required concentration and route of administration.

FormulationLogic cluster_legend Selection Criteria Start Start: Define Target Dose & Route CheckSol Target Conc. > 5 mg/mL? Start->CheckSol Route Route of Admin? CheckSol->Route Yes AqSalt Protocol A: pH-Adjusted Saline (Best for IV/IP, Low Dose) CheckSol->AqSalt No (Low Conc) Cosolvent Protocol B: DMSO/PEG/Water (Best for High Dose IP/PO) Route->Cosolvent IP / PO (Robust) Cyclo Protocol C: 10% HP-β-CD (Gold Standard: IV/IP/PO) Route->Cyclo IV (Sensitive) Low Dose (<5mg/kg) Low Dose (<5mg/kg) Saline Saline Low Dose (<5mg/kg)->Saline High Dose (>20mg/kg) High Dose (>20mg/kg) Co-solvents Co-solvents High Dose (>20mg/kg)->Co-solvents Repeated Dosing Repeated Dosing Cyclodextrins Cyclodextrins Repeated Dosing->Cyclodextrins

Figure 1: Decision matrix for selecting the appropriate vehicle based on dose and route.[1]

Detailed Formulation Protocols

Protocol A: pH-Adjusted Saline (Standard Aqueous)

Best for: Low doses (< 10 mg/kg), IV bolus, or salt forms (e.g., HCl).[1]

Materials:

  • Compound (Free base or Salt)[1]

  • 0.9% Saline (Sterile)[1]

  • 1N HCl and 1N NaOH (for pH adjustment)[1]

  • pH Meter[1]

Procedure:

  • Weighing: Weigh the required amount of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol.

  • Acidification (If Free Base): Add 0.9 molar equivalents of 1N HCl to the neat compound. The amine will protonate, significantly increasing water solubility.[1]

  • Dilution: Add 90% of the final volume of 0.9% Saline. Vortex gently until clear.[1]

  • pH Adjustment: Measure pH.

    • Target: pH 5.5 – 6.5.[1]

    • Action: If pH < 4.5, titrate carefully with 0.1N NaOH.[1] Do not exceed pH 7.0 to prevent precipitation of the free base.[1]

  • Final Volume: Adjust to final volume with saline.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

Protocol B: Co-solvent System (DMSO / PEG400 / Water)

Best for: High concentration stock solutions, IP or PO administration where higher loads are needed. Composition:[1]5% DMSO / 40% PEG400 / 55% Water [1]

Materials:

  • Dimethyl sulfoxide (DMSO), Anhydrous grade[1]

  • Polyethylene Glycol 400 (PEG400)[1]

  • Sterile Water for Injection (WFI)[1]

Procedure:

  • Primary Solubilization: Dissolve the compound completely in the calculated volume of DMSO (5% of total volume). Vortex until a clear stock solution is formed.[1]

    • Note: If the compound does not dissolve in neat DMSO, sonicate at 37°C for 5 mins.

  • Secondary Solubilization: Add the PEG400 (40% of total volume) to the DMSO concentrate. Vortex to mix. The solution will become viscous.[1]

  • Aqueous Phase Addition: Slowly add the Sterile Water (55% of total volume) while vortexing.[1]

    • Critical: Add water dropwise initially.[1] Rapid addition can cause "crashing out" (precipitation) at the interface.[1]

  • Observation: Ensure the solution remains clear. If turbidity occurs, sonicate.[1] If turbidity persists, the concentration exceeds the solubility limit for this vehicle.[1]

Protocol C: Cyclodextrin Complexation (Recommended Gold Standard)

Best for: Repeated dosing, minimizing injection site irritation, and maximizing stability. Composition:[1]10% w/v HP-β-CD in 50mM Citrate Buffer (pH 5.0)

Mechanistic Insight: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic backbone of the scaffold, while the polar exterior ensures water solubility.[1] This shields the amine from rapid oxidation and prevents precipitation at the injection site.[1]

Procedure:

  • Vehicle Preparation: Prepare a 20% w/v stock solution of HP-β-CD in 50mM Citrate Buffer (pH 5.0).[1]

  • Compound Addition: Add the compound to the cyclodextrin vehicle.

  • Complexation:

    • Place on a rotary shaker or magnetic stirrer for 30–60 minutes at Room Temperature.

    • Tip: If dissolution is slow, a brief sonication (10 mins) helps break up crystal lattices.[1]

  • Filtration: Filter through 0.22 µm PVDF or PES filter.[1]

Quality Control & Stability

Before administration, the formulation must pass the following checks to ensure data integrity and animal welfare.

ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless, particle-freeVisual inspection against black/white background
pH 4.5 – 7.0 (Route dependent)Micro-pH probe
Osmolality 280 – 320 mOsm/kg (Isotonic)Freezing point depression (if available)
Purity (HPLC) > 95% peak areaHPLC-UV/MS (Check for degradation peaks)

Stability Note:

  • T=0h: Prepare fresh whenever possible.

  • T=24h: Formulations in Protocol C (Cyclodextrin) are typically stable for 24-48h at 4°C. Protocol A (Saline) solutions should be used within 4 hours due to potential oxidation of the secondary amine.[1]

In Vivo Administration Guidelines

Dosing Volume Limits (Mouse/Rat): Exceeding these volumes can cause physiological stress or vehicle toxicity.[1]

  • Intravenous (IV): 5 mL/kg (Bolus).[1] Slow injection (10-15s) recommended.[1]

  • Intraperitoneal (IP): 10 mL/kg.[1]

  • Oral (PO): 10 mL/kg.[1]

Toxicity Warning:

  • DMSO: Do not exceed 5% v/v for IV administration to avoid hemolysis.

  • PEG400: High doses of PEG can be metabolically burdensome; ensure adequate hydration of the animals.[1]

Workflow Diagram

Workflow Weigh 1. Weigh Compound (Calculate Salt Factor) Dissolve 2. Primary Solubilization (Acid/DMSO/CD) Weigh->Dissolve Dilute 3. Dilute to Volume (Slow Addition) Dissolve->Dilute QC 4. QC Check (pH, Clarity) Dilute->QC Filter 5. Sterile Filter (0.22 µm PES) QC->Filter Admin 6. Administration (IV/IP/PO) Filter->Admin

Figure 2: Step-by-step experimental workflow for preparing the formulation.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] Link

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201–230.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1] Link[1]

  • PubChem. (2023).[1] Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (Compound Summary). National Library of Medicine.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

"Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol stability and degradation"

Technical Support Center: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol A Guide to Chemical Stability and Degradation for Researchers Welcome to the technical support guide for Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol. As Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol

A Guide to Chemical Stability and Degradation for Researchers

Welcome to the technical support guide for Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol. As Senior Application Scientists, we understand that ensuring the stability and integrity of your research compounds is paramount to achieving reproducible and reliable experimental results. This guide is designed to provide you with in-depth insights, practical troubleshooting advice, and robust protocols to manage the stability of this saturated bicyclic heterocycle.

Disclaimer: Specific, peer-reviewed stability and degradation data for Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol are not extensively available in public literature. The information provided herein is based on the fundamental chemical properties of its core structure, including the tertiary amines and secondary alcohol functional groups, as well as established principles of pharmaceutical stability testing for analogous heterocyclic compounds.[1]

Section 1: Understanding the Stability Profile of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol

The structure of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, a saturated and rigid bicyclic system, contains specific functional groups that are the primary determinants of its chemical stability.[2] Understanding these potential liabilities is the first step in preventing unwanted degradation.

Key Structural Features and Potential Degradation Pathways:

  • Tertiary Amines: The molecule contains two tertiary amine nitrogens within its fused ring system. These sites are susceptible to oxidation, a common degradation pathway for amines. This can lead to the formation of N-oxides.[1] Oxidizing agents, atmospheric oxygen over long-term storage, or reactive impurities in solvents can initiate this process.

  • Secondary Alcohol: The hydroxyl (-OH) group at the C8 position is a secondary alcohol. This functional group is prone to oxidation to form the corresponding ketone, octahydro-2H-pyrido[1,2-a]pyrazin-8-one. This reaction can be promoted by common laboratory oxidizing agents or certain metal ion contaminants.

  • General Susceptibility: Like many complex organic molecules, its stability can also be compromised by exposure to excessive heat (thermal degradation) or high-energy light, particularly UV radiation (photodegradation).[1][3]

The following diagram illustrates the primary predicted degradation pathways for this molecule.

G Predicted Degradation Pathways Parent Octahydro-2H-pyrido [1,2-a]pyrazin-8-ol N_Oxide N-Oxide Derivative(s) Parent->N_Oxide Oxidation (e.g., H₂O₂, Air) Ketone Octahydro-2H-pyrido [1,2-a]pyrazin-8-one Parent->Ketone Oxidation (of secondary alcohol)

Caption: Predicted primary degradation pathways for the title compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol in a research setting.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after storing my sample solution for a day. What could be the cause?

A1: The appearance of new peaks is a strong indicator of compound degradation.[1] The most likely culprits are oxidation or pH-related instability in your solution.

Troubleshooting Steps:

  • Review Storage Conditions: Was the solution stored at room temperature, exposed to light, or left uncapped? Inadequate storage is a primary cause of degradation.[1]

  • Assess Solvent/Buffer:

    • Oxidation: Are you using solvents that have not been purged of dissolved oxygen or that may contain peroxide impurities (e.g., older ethers like THF or dioxane)? The tertiary amines are susceptible to oxidation.[1] Consider using freshly opened, high-purity solvents.

    • pH: What is the pH of your sample matrix or buffer? While the molecule lacks easily hydrolyzable groups like esters or amides, extreme pH values can sometimes catalyze other degradation reactions.

  • Perform a Control Experiment: Prepare a fresh solution of the compound and analyze it immediately. Compare this chromatogram to the one from the stored sample to confirm that the new peaks are indeed degradants.

  • Systematically Identify the Cause: To pinpoint the specific cause, perform a forced degradation study as outlined in Section 3. This will help you identify the specific conditions (e.g., oxidative, photolytic) that lead to the degradation you are observing.[1][4]

Q2: The biological activity of my compound seems to have decreased after long-term storage. Why?

A2: A loss of potency is often directly linked to a decrease in the purity of the parent compound due to degradation. Even a small percentage of degradation (e.g., 5-10%) can significantly impact assay results.

Troubleshooting Steps:

  • Re-analyze Purity: Before use in any assay, it is critical to re-confirm the purity of any compound that has been in long-term storage. Use a high-resolution method like HPLC or LC-MS.

  • Verify Storage Conditions: Was the solid compound stored according to recommendations? Vendor datasheets often suggest storage at 4°C and protected from light.[5] Exposure to ambient temperature, humidity, and light over months can lead to slow but significant degradation.

  • Consider the Degradants: The formation of N-oxides or the ketone derivative will change the molecule's polarity, size, and ability to form hydrogen bonds, which will almost certainly alter its binding affinity to a biological target.

Q3: What are the ideal handling and storage conditions to maximize the shelf-life of this compound?

A3: To minimize degradation, rigorous adherence to proper storage and handling protocols is essential.

Recommended Conditions:

  • Solid Form: Store the solid material in a tightly sealed vial at 4°C (refrigerated), protected from light.[5] For long-term storage (>6 months), consider storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative risk.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, flash-freeze aliquots in a suitable, high-purity solvent (e.g., DMSO, Methanol) and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Use buffers to maintain a neutral pH unless your experiment requires otherwise.[1]

Section 3: Recommended Protocols for Stability Assessment

A forced degradation study is a systematic way to investigate the intrinsic stability of a compound under exaggerated conditions.[6] This study is crucial for developing stability-indicating analytical methods—methods that can separate the parent compound from any potential degradation products.[3]

Experimental Workflow for Forced Degradation

The following diagram outlines the workflow for a comprehensive forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution (e.g., in Methanol) Acid Acidic 0.1 M HCl, 60°C Stock->Acid Base Basic 0.1 M NaOH, 60°C Stock->Base Oxidative Oxidative 3% H₂O₂, RT Stock->Oxidative Thermal Thermal (Solid) 80°C Oven Stock->Thermal Photo Photolytic (Solution & Solid) ICH Q1B Conditions Stock->Photo Analyze Analyze by Stability-Indicating HPLC-UV/MS at Time Points (e.g., 0, 4, 8, 24h) Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze

Caption: Workflow for a forced degradation study.

Detailed Step-by-Step Protocol

This protocol is adapted from standard pharmaceutical industry practices.[1][3]

  • Preparation of Stock Solution: Prepare a stock solution of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • At specified time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it carefully with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • At specified time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • At specified time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a clear glass vial.

    • Keep the vial in an oven maintained at 80°C for 48 hours.

    • At specified time intervals, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution (e.g., 0.1 mg/mL) and the solid compound to a light source providing an overall illumination consistent with ICH Q1B guidelines (not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and kept under the same temperature conditions to serve as a dark control.

    • Analyze the samples by HPLC at appropriate time intervals.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., a gradient C18 method with UV and/or MS detection). The goal is to achieve 5-20% degradation, as this is generally sufficient to demonstrate the separation of degradants without being excessive.[4]

Data Presentation

Summarize your findings in a clear, tabular format.

Stress ConditionDurationParent Compound Remaining (%)No. of Degradation PeaksComments / Peak Area (%)
Control (Unstressed) 24 h100%0-
0.1 M HCl 24 h95.2%1Minor degradation observed.
0.1 M NaOH 24 h98.8%0Appears stable.
3% H₂O₂ 24 h78.5%3Significant degradation. Likely N-oxides and Ketone.
Thermal (80°C) 48 h96.1%1Minor thermal degradation.
Photolytic (ICH) -91.3%2Moderate light sensitivity.

Section 4: Best Practices for Handling and Storage

  • Procurement: Verify the purity and identity of the compound upon receipt using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Weighing: Weigh the compound in a controlled environment to minimize exposure to atmospheric moisture and oxygen.

  • Solvents: Always use high-purity, freshly opened solvents for preparing solutions to avoid reactive impurities.

  • Storage (Solid): Store in a desiccator at 4°C, protected from light.[5] For long-term storage, consider -20°C under an inert atmosphere.

  • Storage (Solution): Prepare solutions fresh. If necessary, store single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

By understanding the chemical liabilities of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol and implementing these best practices and validation protocols, you can ensure the integrity of your experiments and the reliability of your scientific data.

References

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]

  • National Institutes of Health (NIH). Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC. Available at: [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available at: [Link]

  • International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Available at: [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • University of Liverpool. Saturated heterocycles. Available at: [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Available at: [Link]

  • Wikipedia. Bicyclic molecule. Available at: [Link]

  • Google Patents. HUP0202282A3 - Novel octahydro-2h-pyrido[1,2-a]pyrazine compounds, process for their preparation and pharmaceutical compositions containing them.
  • Google Patents. ZA200205596B - Octahydro-2H-Pyrido[1,2-A]pyrazine compounds, a process for their preparation and pharmaceutical compositions containing them.
  • Royal Society of Chemistry. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Available at: [Link]

  • ChemRxiv. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Available at: [Link]

  • National Institutes of Health (NIH). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC. Available at: [Link]

  • ResearchGate. Saturated Heterocycles with Applications in Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol

Technical Abstract & Physicochemical Profile Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (henceforth OPP-8-ol ) is a bicyclic diamine scaffold often utilized as a chiral intermediate in the synthesis of HIV integrase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract & Physicochemical Profile

Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (henceforth OPP-8-ol ) is a bicyclic diamine scaffold often utilized as a chiral intermediate in the synthesis of HIV integrase inhibitors and neurological therapeutics.

Its solubility challenges arise from its amphiphilic nature :

  • Rigid Bicyclic Core: The fused piperidine-piperazine ring system creates a lipophilic, bulky core that resists dissolution in highly polar, non-protic solvents.

  • Polar Functionality: The C8-hydroxyl group and the bridgehead nitrogens introduce polarity, making it sparingly soluble in non-polar hydrocarbons (e.g., Hexane).

  • Basicity: The tertiary amines render the molecule pH-sensitive; it exists as a free base in neutral media but readily protonates in acidic conditions.

Predicted Solubility Profile (Free Base)

Note: Empirical values vary by stereoisomer (e.g., (8S, 9aR)). The table below represents the consensus behavior for the racemic free base.

Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Mechanism
Aqueous (Neutral) Water (pH 7)Low to ModerateH-bonding (limited by hydrophobic core)
Aqueous (Acidic) 0.1 N HClHigh Ionic (Protonation of N-4/N-1)
Alcohols Methanol, EthanolHigh H-bond Donor/Acceptor synergy
Polar Aprotic DMSO, DMFHighDipole-Dipole interactions
Ethers THF, Diethyl EtherModerateWeak H-bond acceptance
Hydrocarbons Hexane, HeptaneVery LowLack of polar interaction

Diagnostic Workflow: Why is it precipitating?

Before attempting remediation, identify the root cause using this decision matrix.

SolubilityDiagnosis Start Issue: OPP-8-ol Precipitation/Insolubility CheckpH Check pH of Media Start->CheckpH IsNeutral pH > 7 (Neutral/Basic) CheckpH->IsNeutral CheckSolvent Check Solvent Polarity IsNonPolar Non-polar (Hexane/Tol) CheckSolvent->IsNonPolar IsNeutral->CheckSolvent No (Already Acidic) ActionAcid PROTOCOL 1: Acidification (Salt Formation) IsNeutral->ActionAcid Yes IsAcidic pH < 4 (Acidic) ActionCosolvent PROTOCOL 2: Cosolvent Addition (MeOH/DMSO) IsNonPolar->ActionCosolvent Yes CheckPurity Check Purity: Possible Inorganic Salts present? IsNonPolar->CheckPurity No (Solvent is Polar) ActionDeriv PROTOCOL 3: Derivatization (Protecting Groups) CheckPurity->ActionDeriv If Purity High

Figure 1: Diagnostic logic for troubleshooting OPP-8-ol solubility issues. Use this to select the correct protocol below.

Troubleshooting Protocols

Protocol 1: pH Manipulation & Salt Formation (Aqueous Media)

Context: The free base of OPP-8-ol is often an oil or a low-melting solid with poor water solubility. Converting it to a salt is the most reliable method for aqueous handling.

Mechanism: The nitrogen atoms in the pyrido-pyrazine core are proton-acceptors. Protonation disrupts the crystal lattice (if solid) and increases hydration energy.

Step-by-Step Guide:

  • Selection of Acid:

    • For Analysis (HPLC/LCMS): Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) .

    • For Isolation/Storage: Use Hydrochloric Acid (HCl) (in dioxane or ether) to form the dihydrochloride salt.

  • Procedure (In-Situ Solubilization):

    • Suspend OPP-8-ol in water (it may appear cloudy or as oil droplets).

    • Dropwise add 1M HCl while stirring.

    • Monitor dissolution.[1] The solution should clarify as pH drops below 4.0.

  • Validation:

    • Measure pH; ensure it remains stable < 4.0.

    • Caution: Avoid using Sulfuric acid if calcium ions are present in the buffer, as CaSO₄ precipitation can be mistaken for drug insolubility.

Protocol 2: Cosolvent Systems (Organic Synthesis)

Context: When using OPP-8-ol as a nucleophile in organic synthesis (e.g., SNAr reactions), water is often excluded.

Recommended Solvent Blends:

  • Primary Choice: Methanol (MeOH) or Ethanol (EtOH) . The hydroxyl group on the molecule interacts favorably with alcoholic solvents.[1]

  • For High-Temp Reactions: Use DMSO or DMF .

  • Troubleshooting "Oiling Out":

    • Issue: In non-polar solvents like Dichloromethane (DCM), the compound may separate as a gum.

    • Fix: Add 5-10% Methanol to the DCM. This "dopes" the solvent to match the polarity of the hydroxyl group on the OPP-8-ol.

Protocol 3: Handling Hygroscopicity

Context: The salt forms (especially HCl salts) of bicyclic amines are often highly hygroscopic (water-absorbing). This leads to "gummy" solids that are difficult to weigh or dissolve reproducibly.

Mitigation:

  • Lyophilization: If the compound is gummy, dissolve in water/acetonitrile and lyophilize (freeze-dry) to obtain a fluffy powder.

  • Storage: Store under Argon or Nitrogen in a desiccator.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which causes immediate clumping.

Frequently Asked Questions (FAQs)

Q1: I am trying to extract OPP-8-ol from water into an organic solvent, but it stays in the water. Why? A: You likely have the salt form or the pH is too low.

  • Fix: Basify the aqueous layer to pH > 10 using NaOH or Na₂CO₃ to ensure the amine is in its free-base (neutral) form.

  • Solvent Choice: Use DCM:Isopropanol (3:1) for extraction. The isopropanol helps pull the polar alcohol moiety into the organic phase. Standard Ether or Hexane extraction will fail.

Q2: The compound appears soluble but precipitates upon cooling (Recrystallization issues). A: This scaffold often forms supersaturated solutions.

  • Fix: Use an anti-solvent method . Dissolve in a minimum amount of hot Ethanol, then slowly add Diethyl Ether or Hexane until turbidity appears. Cool slowly. If an oil forms, scratch the glass or add a seed crystal.

Q3: Can I use this compound in biological assays (cell culture)? A: Yes, but do not dissolve the free base directly in media.

  • Protocol: Prepare a 100 mM stock solution in 100% DMSO . Dilute this stock into the culture media. Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592977, Octahydro-2H-pyrido(1,2-a)pyrimidin-2-one (Analogous Scaffold). Retrieved from [Link]

  • Chemistry LibreTexts (2025). Physical Properties of Alcohols, Organic Acids, and Amines. (General principles of amine solubility and hydrogen bonding). Retrieved from [Link][2][3]

  • Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.[4] Chemical Communications.[4] (Synthesis and handling of the bicyclic core). Retrieved from [Link]

  • Google Patents. Patent US20030109526A1: Novel octahydro-2h-pyrido[1,2-a]pyrazine compounds. (Pharmaceutical compositions and salt forms). Retrieved from

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Peaks in HPLC Analysis of Pyrido[1,2-a]pyrazines

Welcome to the technical support center for the HPLC analysis of pyrido[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected pea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of pyrido[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks that may arise during their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for seeing unexpected peaks in my HPLC chromatogram when analyzing pyrido[1,2-a]pyrazines?

Unexpected peaks in the HPLC analysis of pyrido[1,2-a]pyrazines can originate from several sources. These are broadly categorized as:

  • System-related issues: These include "ghost peaks" arising from mobile phase contamination, carryover from previous injections, or bleed from the column's stationary phase.[1][2][3]

  • Sample-related issues: The presence of impurities from the synthesis of pyrido[1,2-a]pyrazines, degradation of the analyte, or the existence of isomers are common sample-related causes.[4]

  • Method-related issues: An inappropriate mobile phase, incorrect injection solvent, or a column that is not suitable for the separation can lead to distorted or extra peaks.[5]

Q2: How can I determine if an unexpected peak is a degradation product of my pyrido[1,2-a]pyrazine analyte?

To identify a degradation product, you can perform a forced degradation study. This involves subjecting your sample to stress conditions such as acid, base, oxidation, heat, and light. An increase in the area of the unexpected peak, corresponding to a decrease in the main analyte peak under these conditions, strongly suggests it is a degradation product. Further characterization using LC-MS/MS can help in elucidating the structure of the degradant. The pyrazine ring, while aromatic, can be susceptible to specific degradation pathways.[6][7]

Q3: Could the unexpected peak be an isomer of my target pyrido[1,2-a]pyrazine?

Yes, isomers are a common source of unexpected peaks, especially if the synthetic route can lead to regioisomers or stereoisomers.[8] Co-injection with a pure standard of the suspected isomer is the most definitive way to confirm its identity. If a standard is unavailable, techniques like high-resolution mass spectrometry (HRMS) and NMR can be used to characterize the unknown peak and compare its fragmentation pattern or spectral data with the expected structure of potential isomers.[9] For chiral isomers, a chiral HPLC column would be necessary for separation.[8]

Q4: What is a "ghost peak" and how do I eliminate it?

A ghost peak is an unexpected peak that appears in a chromatogram even when a blank (mobile phase or solvent) is injected.[10] These peaks can originate from contaminated solvents, mobile phase additives, system contamination, or carryover from a previous injection.[1][2][11] To troubleshoot, run a series of blank injections. If the peak persists, systematically replace components of your mobile phase and flush the system to identify and eliminate the source of contamination.[2]

Troubleshooting Guide: Diagnosing and Resolving Unexpected Peaks

This section provides a systematic approach to identifying and resolving various types of unexpected peaks encountered during the HPLC analysis of pyrido[1,2-a]pyrazines.

Scenario 1: Appearance of New, Sharp Peaks

Possible Causes:

  • Synthesis Impurities: The peak could be a byproduct, an unreacted starting material, or a reagent from the synthesis of the pyrido[1,2-a]pyrazine.

  • Sample Contamination: The sample may have been contaminated during preparation or handling.

  • Degradation: The analyte may be degrading in the sample solvent or under the analytical conditions.[6][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for new, sharp peaks.

Experimental Protocols:

  • Forced Degradation Study:

    • Prepare separate solutions of your pyrido[1,2-a]pyrazine sample.

    • Expose each solution to one of the following stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 2 hours.

      • Basic: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C for 48 hours (solid and solution).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC and compare the chromatograms to a control sample.

Scenario 2: Peak Shape Anomalies (Tailing or Fronting)

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.[1]

  • Secondary Interactions: Interaction of the basic nitrogen atoms in the pyrido[1,2-a]pyrazine ring with acidic silanol groups on the silica-based column.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[12]

  • Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase.[1][5]

Troubleshooting Table:

Peak AnomalyPossible CauseRecommended Solution
Tailing Peak Secondary silanol interactionsAdd a competitor base (e.g., triethylamine) to the mobile phase, use a column with a highly deactivated stationary phase, or lower the mobile phase pH.[13]
Column OverloadReduce the injection volume or dilute the sample.[5]
Fronting Peak Column OverloadReduce the injection volume or dilute the sample.[5]
Injection solvent mismatchDissolve the sample in the initial mobile phase composition.
Scenario 3: Split Peaks

Possible Causes:

  • Co-eluting Species: Two or more compounds with very similar retention times.[14] This could be due to the presence of isomers.[8]

  • Blocked Frit or Column Void: A physical obstruction or void at the head of the column can cause the sample band to split.[14]

  • Mobile Phase/Sample Mismatch: A significant difference in the composition of the sample solvent and the mobile phase.[14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for split peaks.

Scenario 4: Ghost Peaks

Possible Causes:

  • Mobile Phase Contamination: Impurities in the solvents or additives.[3][11]

  • System Contamination: Contaminants leaching from tubing, seals, or vials.[1]

  • Carryover: Residue from a previous, more concentrated injection.[2]

  • Column Bleed: Degradation of the stationary phase.[1]

Systematic Diagnosis of Ghost Peaks:

StepActionExpected Outcome
1 Run a blank injection (mobile phase only).If the ghost peak is present, the source is the system or mobile phase.[10]
2 Prepare fresh mobile phase with high-purity solvents.If the ghost peak disappears, the original mobile phase was contaminated.[2]
3 Systematically replace mobile phase components.To isolate the contaminated component.
4 If the peak persists, flush the injector and system lines.To remove any contaminants from the system hardware.[13]
5 If the peak is still present, consider column bleed.Replace the column with a new one.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
  • What causes a “ghost” peak and what can I do to prevent this? - Waters - Wyatt Technology.
  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography - YouTube.
  • How to Identify Ghost Peaks in U/HPLC | Phenomenex.
  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • HPLC Troubleshooting Guide.
  • Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its Analogs: A Technical Guide - Benchchem.
  • Column chromatography conditions for separating pyrazole isomers - Benchchem.
  • Pyrazines: Occurrence, formation and biodegradation | Request PDF - ResearchGate.
  • Pyrazines: occurrence, formation and biodegradation - PubMed.
  • HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES - SGS.
  • Peak Splitting in HPLC: Causes and Solutions - Separation Science.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin.

Sources

Optimization

Technical Support Center: Permeability Optimization for Heterocyclic Candidates

Current Status: Online Operator: Senior Application Scientist Ticket: #HET-PERM-001 Subject: Managing Poor Cell Permeability in Heterocyclic Drug Candidates Introduction: The Heterocycle Permeability Paradox Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket: #HET-PERM-001 Subject: Managing Poor Cell Permeability in Heterocyclic Drug Candidates

Introduction: The Heterocycle Permeability Paradox

Welcome to the Permeability Optimization Support Center. You are likely here because your heterocyclic lead—despite showing excellent potency—has "hit the wall" in Caco-2 assays or failed oral exposure studies.

The Core Problem: Heterocycles are the backbone of modern medicinal chemistry, yet they suffer from a specific biophysical trade-off. To achieve high affinity, we introduce polar heteroatoms (N, O, S) for directional hydrogen bonding. However, these same atoms increase Topological Polar Surface Area (TPSA) and Desolvation Penalty .

  • The Desolvation Penalty: Before a molecule can permeate the lipid bilayer, it must shed its "water shell." Heterocycles with high hydrogen bond donor (HBD) counts bind water tightly. If the energy required to strip these water molecules exceeds the energy gained by lipophilic interaction with the membrane, permeability is zero.

This guide provides a diagnostic workflow and engineering solutions to overcome this barrier without sacrificing potency.

Diagnostic Module: Is it Solubility, Permeability, or Efflux?

Before modifying the molecule, you must diagnose the mechanism of failure. A common error is confusing efflux liability with intrinsic impermeability .

Workflow: The Differential Diagnosis

Use this logic flow to interpret discrepancies between PAMPA (Passive Artificial Membrane Permeability Assay) and Caco-2 (Cell-based) data.

PermeabilityDiagnosis Start START: Compare Assay Data Decision1 Is PAMPA Permeability (Pe) High? Start->Decision1 BranchHighPAMPA Yes: Intrinsic Passive Diffusion is Good Decision1->BranchHighPAMPA Pe > 10^-6 cm/s BranchLowPAMPA No: Intrinsic Passive Diffusion is Poor Decision1->BranchLowPAMPA Pe < 10^-6 cm/s Decision2 Is Caco-2 (A->B) High? BranchHighPAMPA->Decision2 Decision3 Is Caco-2 (A->B) Low? BranchLowPAMPA->Decision3 Result1 Pass: No Issue. Proceed to PK. Decision2->Result1 Yes Result2 DIAGNOSIS: Efflux Liability (P-gp/BCRP Substrate) Decision2->Result2 No (High PAMPA / Low Caco-2) Result3 DIAGNOSIS: Polarity/Size Limit (High TPSA or MW) Decision3->Result3 Low Solubility? No Result4 DIAGNOSIS: Solubility Limited (Compound crashed out) Decision3->Result4 Low Solubility? Yes

Figure 1: Diagnostic decision tree to isolate the root cause of low permeability. Discrepancies between PAMPA (passive only) and Caco-2 (active + passive) often point to efflux issues common in heterocycles.

Protocol 1: The "Efflux Trap" Verification

If your heterocycle mimics a nucleotide or amino acid (common for kinase inhibitors), it is a prime target for P-glycoprotein (P-gp).

  • Setup: Prepare Caco-2 monolayers on Transwell® plates (21-day culture).

  • Groups:

    • Group A: Compound alone (10 µM).

    • Group B: Compound (10 µM) + Verapamil (100 µM) [P-gp inhibitor].

  • Execution: Measure transport Apical-to-Basolateral (A->B) and Basolateral-to-Apical (B->A).

  • Calculation: Calculate the Efflux Ratio (ER).

    
    
    
  • Interpretation:

    • ER > 2.0: Significant efflux. Action: Methylate H-bond donors or modify the scaffold to reduce transporter recognition.

    • ER ≈ 1.0 (but low permeability): Intrinsic polarity issue. Action: Go to Module 3 (Chemical Engineering).

Chemical Engineering: The "Chameleonic" Strategy

If intrinsic permeability is low (Low PAMPA), you must engineer the molecule to hide its polarity. The most elegant solution for heterocycles is Dynamic Intramolecular Hydrogen Bonding (IMHB) .

The Concept: Molecular Chameleons

A "chameleon" molecule forms an internal hydrogen bond (IMHB) when in the lipid membrane (hiding the polar groups) but opens up in water to bond with solvent (maintaining solubility). This reduces the Desolvation Penalty [1].[1]

ChameleonMechanism Water Aqueous Phase (Blood/Gut) OpenState OPEN Conformation H-bonds with Water (High Solubility) Water->OpenState Solvated Membrane Lipid Bilayer (Permeation) ClosedState CLOSED Conformation Internal H-Bond (IMHB) (High Permeability) OpenState->ClosedState Desolvation (Energy Cost Reduced by IMHB) ClosedState->Membrane Diffusion

Figure 2: The Chameleonic Effect. Successful heterocycles often adopt a "closed" conformation with internal H-bonds to pass through the lipid membrane, then "open" again in the cytosol.

Implementation Guide: Creating IMHBs

Target: 6-membered or 5-membered pseudo-rings formed by H-bonds.

Structural ModificationMechanismExample
Fluorine "Scan" Fluorine acts as a weak H-bond acceptor. Placing F ortho to an amide NH or aniline NH can form a weak IMHB, masking the donor.Ortho-F-aniline vs. Aniline
Ether Oxygen Oxygen in a methoxy group can accept an H-bond from a nearby amide.Methoxy-pyridine derivatives
Carbonyl Interaction Aligning a carbonyl oxygen to interact with a heteroatom proton.5-oxo-1,2,4-oxadiazole
Protocol 2: Validating IMHB (The NMR Titration)

Do not guess if an IMHB exists. Prove it.

  • Method: 1H NMR Temperature Coefficient Analysis .

  • Solvent: DMSO-d6 (mimics polar environment) vs. CDCl3 (mimics membrane).

  • Procedure:

    • Dissolve compound in DMSO-d6.

    • Run 1H NMR at 25°C, 30°C, 35°C, 40°C, 45°C, 50°C.

    • Track the chemical shift (

      
      ) of the H-bond donor (e.g., NH).
      
  • Analysis: Plot

    
     vs. Temperature (T).
    
    • Slope (

      
      ) > -3 ppb/K:  Indicates the proton is exposed to solvent (No IMHB).
      
    • Slope > -3 ppb/K (closer to 0): Indicates the proton is "shielded" or involved in an Intramolecular Hydrogen Bond [2].

Bioisosterism: Replacing the "Permeability Killers"

Some heterocyclic functional groups are notorious for killing permeability due to high acidity or polarity.[2]

The Tetrazole Problem

Tetrazoles are classic carboxylic acid bioisosteres (pKa ~4.5-5), but they are highly polar and often suffer poor permeability.[2]

The Fix: Replace Tetrazole with 5-oxo-1,2,4-oxadiazole or Acyl Sulfonamides .

  • Why? These alternatives maintain the acidic pharmacophore but delocalize the charge differently and are more lipophilic [3].

The Amide Problem

Amides count as 1 HBD and 1 HBA. Accumulating amides kills permeability.

The Fix:

  • N-Methylation: Removes the HBD. (Risk: May clash with target binding pocket).

  • Heterocyclic Replacement: Replace the amide bond with a 1,2,4-triazole or 1,3,4-oxadiazole ring. These rings mimic the planar geometry and electronics of an amide bond but lack the exposed NH donor [4].

Frequently Asked Questions (FAQ)

Q: My compound precipitates in the donor well during PAMPA. What do I do? A: This is a solubility failure, not a permeability failure. Heterocycles with high melting points (rigid, flat rings) have high crystal lattice energy ("Brick Dust").

  • Fix: You cannot measure permeability if the drug isn't in solution. Add 1-4% BSA (Bovine Serum Albumin) to the receiver well to create a "sink condition," or use FaSSIF (Fasted State Simulated Intestinal Fluid) in the donor well to solubilize the compound via mixed micelles.

Q: I have a LogD of 3.5 (lipophilic), but permeability is still near zero. Why? A: Check the molecular size (MW > 500) and flexibility. If the molecule is large and flexible, it may get stuck in the membrane interior (high membrane retention) but fail to exit into the cytosol. Alternatively, it might be a substrate for active efflux (see Protocol 1).

Q: Can I use prodrugs for heterocycles? A: Yes. If you have an exposed NH (e.g., in a pyrazole or imidazole) that is critical for binding but hurts permeability, consider a N-acyloxymethyl prodrug. This masks the polarity during transport and is cleaved by esterases in the blood [5].

References

  • Matsson, P., & Kihlberg, J. (2017). "Molecular Chameleons in Drug Discovery."[3][4][5][6] Nature Reviews Chemistry.[3][5] Link

  • Alex, A., et al. (2011).[3][5] "Intramolecular Hydrogen Bonding to Improve Membrane Permeability." Med.[3][7] Chem. Commun.Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Rautio, J., et al. (2018). "The Expanding Role of Prodrugs in Contemporary Drug Design and Development." Nature Reviews Drug Discovery. Link

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol Enantiomers

Welcome to the dedicated technical support guide for the chiral separation of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol enantiomers. This resource is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chiral separation of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol enantiomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these specific stereoisomers. The octahydro-2H-pyrido[1,2-a]pyrazine scaffold is a key structural motif in various pharmacologically active compounds, including mu-opioid receptor antagonists.[1] As with many chiral molecules, the individual enantiomers of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol can exhibit distinct pharmacological and toxicological profiles, making their effective separation a critical step in drug discovery and development.

This guide provides in-depth, experience-driven advice, troubleshooting FAQs, and detailed protocols for the primary methods of chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Classical Diastereomeric Salt Resolution.

Foundational Concepts: Understanding the Challenge

Before delving into specific methodologies, it is crucial to grasp the underlying principles of chiral separation. Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their separation challenging.[2] Resolution can only be achieved in a chiral environment where the differential interactions between each enantiomer and a chiral selector lead to separable species.[2] This can be accomplished through the formation of transient diastereomeric complexes with a chiral stationary phase (CSP) in chromatography or through the formation of stable diastereomeric salts that can be separated by crystallization.[3][4]

Chiral Chromatography: HPLC and SFC

Chiral HPLC and SFC are powerful analytical and preparative techniques for separating enantiomers.[5][6] These methods rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Workflow: Chromatographic Chiral Separation

G cluster_prep Sample & System Preparation cluster_analysis Analysis & Optimization cluster_outcome Outcome & Further Steps racemate Prepare Racemic Mixture of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol mobile_phase Prepare Mobile Phase (e.g., Hexane/Ethanol with Additive) column_prep Select & Equilibrate Chiral Stationary Phase (CSP) injection Inject Sample onto Chromatographic System (HPLC/SFC) column_prep->injection detection Detect Eluting Enantiomers (e.g., UV Detector) injection->detection optimization Optimize Separation: - Mobile Phase Composition - Flow Rate - Temperature detection->optimization chromatogram Obtain Chromatogram with Separated Enantiomer Peaks detection->chromatogram optimization->injection Re-inject if needed quantification Quantify Enantiomeric Excess (ee%) chromatogram->quantification scale_up Preparative Scale-Up (if required) quantification->scale_up

Caption: Workflow for chromatographic chiral separation.

Troubleshooting Guide & FAQs: Chiral HPLC/SFC

Q1: I am not seeing any separation of the enantiomers on my polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H). What should I try first?

A1: This is a common starting problem. The primary reason for a lack of separation is often a suboptimal mobile phase composition. For a basic compound like Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, which contains amine functionalities, the addition of a basic modifier to the mobile phase is often crucial.

  • Actionable Advice: Start by adding a small amount (0.1% v/v) of an amine additive like diethylamine (DEA) or ethylenediamine (EDA) to your mobile phase (e.g., n-hexane/isopropanol). These additives compete with the analyte for highly acidic silanol sites on the silica surface of the CSP, reducing peak tailing and often dramatically improving resolution.[6] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used instead.[6]

  • Scientific Rationale: The amine additive minimizes secondary, non-enantioselective interactions between the basic analyte and the stationary phase support. This allows the primary chiral recognition interactions with the polysaccharide selector to dominate, leading to effective separation.

Q2: I have some separation, but the resolution is poor (Rs < 1.5) and the peaks are broad.

A2: Poor resolution can stem from several factors. Once you've addressed the mobile phase additives, you can fine-tune other parameters.

  • Actionable Advice & Rationale:

    • Change the Alcohol Modifier: The type of alcohol used as a polar modifier can significantly impact selectivity. If you are using isopropanol (IPA), try switching to ethanol. Ethanol is a better hydrogen bond acceptor and can alter the interactions between the analyte and the CSP, sometimes leading to improved resolution.[6]

    • Optimize Modifier Percentage: Systematically vary the percentage of the alcohol modifier. A good starting point is often 10-20% alcohol in hexane.[6] Decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Reduce Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[6]

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, resulting in sharper peaks and better resolution, albeit with longer run times.

Q3: My resolution is good, but my run times are too long for high-throughput screening. How can I speed up the analysis?

A3: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for faster separations.

  • Actionable Advice: Transfer your method to an SFC system. SFC uses supercritical CO2 as the primary mobile phase, which has a much lower viscosity than the liquid mobile phases used in HPLC.[7] This allows for significantly higher flow rates without a proportional increase in backpressure, leading to much faster separations.[7]

  • Scientific Rationale: The low viscosity and high diffusivity of supercritical CO2 enhance mass transfer, leading to higher efficiency and faster analysis times.[4] For many chiral separations, SFC can reduce analysis times by a factor of 3 to 10 compared to HPLC, making it ideal for high-throughput applications.[7]

Q4: I'm observing a "memory effect" where the results of one injection seem to be influenced by the previous one.

A4: This is known as an additive memory effect and can be particularly problematic in chiral separations when switching between methods that use acidic and basic additives.[8]

  • Actionable Advice: Dedicate a column specifically for basic analytes if possible. If you must use the same column for different types of compounds, implement a rigorous flushing procedure. Flush the column with a strong, non-chiral solvent system (e.g., isopropanol) for an extended period (several column volumes) between method changes.

  • Scientific Rationale: Additives can be strongly adsorbed onto the stationary phase. If a column previously used with an acidic modifier is then used for a basic analyte without proper flushing, the residual acid can interact with the basic analyte, causing poor peak shape and inconsistent retention times.[8]

Protocol: Analytical Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based CSP known for broad enantioselectivity, such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Initial Mobile Phase Screening:

    • Mobile Phase A: 90:10 (v/v) n-hexane/isopropanol + 0.1% DEA.

    • Mobile Phase B: 90:10 (v/v) n-hexane/ethanol + 0.1% DEA.[6]

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection: Inject 5-10 µL of a ~1 mg/mL solution of racemic Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol dissolved in the mobile phase.

  • Optimization: Based on the initial screening, systematically adjust the percentage of the alcohol modifier (e.g., in 5% increments) and the temperature to achieve a resolution (Rs) of >1.5.

ParameterStarting ConditionOptimization StrategyRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H)Screen other CSPs if no separation is achieved.Different CSPs offer different chiral recognition mechanisms.
Mobile Phase n-Hexane/Isopropanol (90:10)Try n-Hexane/Ethanol; vary alcohol % (5-30%).Modifies H-bonding and dipole interactions.[9]
Additive 0.1% Diethylamine (DEA)Increase to 0.2% if peak tailing persists.Masks residual silanols on the CSP support.
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/min.Increases efficiency and improves resolution.
Temperature 25°CDecrease to 10-20°C.Enhances enantioselective interactions.[6]

Classical Resolution via Diastereomeric Salt Formation

For larger-scale separations (multi-gram to kilogram), classical resolution is often more cost-effective than preparative chromatography.[5] This technique involves reacting the racemic base (Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol) with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, allowing one to be selectively crystallized from a suitable solvent.[3][10]

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_formation Salt Formation & Crystallization cluster_separation Separation & Liberation cluster_analysis Analysis & Recovery racemate Dissolve Racemic Base in Suitable Solvent add_acid Add Chiral Resolving Agent (e.g., Tartaric Acid Derivative) racemate->add_acid crystallize Induce Crystallization (Cooling, Seeding, etc.) add_acid->crystallize filtration Filter to Isolate the Less Soluble Diastereomeric Salt crystallize->filtration mother_liquor Collect Mother Liquor (Enriched in the Other Diastereomer) filtration->mother_liquor liberation Liberate the Free Base from the Isolated Salt (e.g., with NaOH) filtration->liberation recovery Recover Other Enantiomer from Mother Liquor (Optional) mother_liquor->recovery extraction Extract the Enantiomerically Enriched Free Base liberation->extraction ee_analysis Analyze Enantiomeric Excess (ee%) by Chiral HPLC/SFC extraction->ee_analysis

Caption: Workflow for classical diastereomeric salt resolution.

Troubleshooting Guide & FAQs: Classical Resolution

Q1: I've mixed my racemic base with a chiral acid, but no crystals are forming.

A1: Crystal formation is a delicate process influenced by concentration, solvent, and temperature.

  • Actionable Advice:

    • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

    • Change the Solvent: The choice of solvent is critical.[11] Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof). The ideal solvent will dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one salt upon cooling.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of the desired pure enantiomer, you can form the corresponding salt and use it as a seed crystal.

Q2: Both diastereomeric salts are crystallizing out together, or I'm getting an oil instead of crystals.

A2: This indicates that the solubility difference between the two diastereomeric salts in your chosen solvent system is not large enough, or that the mixture is "oiling out."

  • Actionable Advice:

    • Systematic Solvent Screening: This is the most crucial step. A systematic screening of solvents and solvent mixtures is necessary to find conditions where one salt is significantly less soluble than the other.[5]

    • Vary the Stoichiometry: Typically, one starts with 0.5 equivalents of the chiral resolving agent. However, varying this amount can sometimes influence which salt crystallizes.

    • Temperature Gradient: Employ a very slow cooling process. Rapid cooling can cause both diastereomers to crash out of solution. A controlled, gradual temperature decrease can promote the selective crystallization of the less soluble salt.

Q3: How do I choose the right chiral resolving agent?

A3: The choice of resolving agent is often empirical, but some guidelines can be followed.

  • Actionable Advice: For a basic compound like Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, common chiral acidic resolving agents are derivatives of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), mandelic acid, or camphorsulfonic acid.[12] It is highly recommended to perform a small-scale screen with several different resolving agents and solvents to identify the most promising combination.[5]

  • Scientific Rationale: The formation of a well-ordered crystal lattice is dependent on the specific three-dimensional fit and intermolecular interactions between the chiral acid and the chiral base. This is why an empirical screening approach is often the most effective way to find a suitable resolving agent.

Protocol: Diastereomeric Salt Resolution Screening
  • Setup: In parallel, in small vials, dissolve a set amount of the racemic base (e.g., 100 mg) in various solvents (e.g., 1 mL of methanol, ethanol, acetone, ethyl acetate).

  • Resolving Agent Addition: To each vial, add 0.5 equivalents of a chosen chiral resolving agent (e.g., (R)-(-)-Mandelic acid).

  • Observation: Heat the vials gently to ensure complete dissolution, then allow them to cool slowly to room temperature and then in a refrigerator. Observe for the formation of a crystalline precipitate.

  • Analysis: If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation and ee% Check: Liberate the free base from the salt by dissolving it in a dilute aqueous base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (ee%) of the extracted material using the chiral HPLC/SFC method developed previously.

  • Repeat: Repeat this process with different resolving agents and solvents to find the optimal conditions that give a high yield and high ee% in a single crystallization.

Conclusion

The successful chiral separation of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol is a multi-faceted challenge that can be effectively addressed through systematic and informed experimental design. For analytical-scale and small preparative separations, chiral HPLC and SFC offer speed and efficiency, with method development revolving around the careful selection of the chiral stationary phase and mobile phase composition. For larger-scale production, classical diastereomeric salt resolution remains a robust and economical choice, though it requires empirical screening of resolving agents and crystallization solvents. This guide provides the foundational knowledge and practical troubleshooting strategies to empower researchers to overcome the common hurdles associated with this critical separation process.

References
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development.
  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Separation of the eight alkaloids in both supercritical fluid chromatography (SFC) and HPLC modes. Experiment conditions. ResearchGate. Available at: [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. Available at: [Link]

  • Synthesis of an optically active octahydro-2H-pyrido [1, 2-a] pyrazine based CNS agent. Tetrahedron Letters. Available at: [Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. Available at: [Link]

  • Enantiomers and Their Resolution. MDPI. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Methodological Guide to Assessing the Therapeutic Index of Novel CNS-Active Compounds: A Case Study of the Octahydro-2H-pyrido[1,2-a]pyrazine Scaffold

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the clinic is a meticulous process governed by the dual principles of efficacy and safety. A criti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the clinic is a meticulous process governed by the dual principles of efficacy and safety. A critical quantitative measure of this balance is the therapeutic index (TI), a ratio that compares the dose of a compound that produces a therapeutic effect to the dose that causes toxicity.[1][2][3] This guide provides a comprehensive, in-depth framework for assessing the therapeutic index of a novel central nervous system (CNS) active compound, using the promising Octahydro-2H-pyrido[1,2-a]pyrazine scaffold, exemplified by Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, as a case study.

While specific experimental data for Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol is not extensively available in the public domain, the broader family of octahydropyrido[1,2-a]pyrazines has been investigated for various CNS applications, including as mu-opioid receptor antagonists and for the treatment of neurodegenerative disorders.[4][5][6] This guide, therefore, focuses on the essential methodologies and experimental workflows required to robustly characterize the therapeutic index of such a novel compound.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index is fundamentally a measure of a drug's safety margin.[1][2] It is most commonly expressed as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1][3]

Therapeutic Index (TI) = TD50 / ED50

In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used in place of the TD50.[7] A higher therapeutic index is preferable, as it indicates a wider margin between the effective and toxic doses.[8] Conversely, a narrow therapeutic index suggests that the effective and toxic doses are close, necessitating careful dose monitoring to avoid adverse effects.[1][9]

Preclinical Assessment Workflow: A Phased Approach

The assessment of the therapeutic index is not a single experiment but rather a phased approach that begins with in vitro assays and progresses to more complex in vivo studies. This tiered strategy allows for early identification of potential liabilities and conserves resources.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment in_vitro_efficacy Target Engagement & Functional Efficacy (EC50) in_vitro_cytotoxicity General Cytotoxicity (CC50) in_vitro_efficacy->in_vitro_cytotoxicity Calculate In Vitro TI in_vitro_safety Safety Pharmacology (hERG, Ames Test) in_vitro_cytotoxicity->in_vitro_safety pk_pd Pharmacokinetics & Pharmacodynamics in_vitro_safety->pk_pd Proceed to In Vivo in_vivo_efficacy Efficacy in Disease Models (ED50) in_vivo_toxicity Acute & Chronic Toxicity (TD50 / LD50) in_vivo_efficacy->in_vivo_toxicity Calculate In Vivo TI pk_pd->in_vivo_efficacy pk_pd->in_vivo_toxicity

Caption: Preclinical workflow for therapeutic index assessment.

In Vitro Assessment: Foundational Efficacy and Safety

The initial phase of TI assessment involves a battery of in vitro tests to determine the compound's potency at its intended target and its potential for off-target effects and general cytotoxicity.

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.[10][11] For a CNS-active compound like one from the octahydropyrido[1,2-a]pyrazine family, this could be receptor binding affinity, enzyme inhibition, or a functional cellular response.

Experimental Protocol: Cell-Based Functional Assay (Hypothetical Dopamine D2 Receptor Agonist)

  • Cell Culture: Culture a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: Utilize a reporter gene assay (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to D2 receptor activation (e.g., CRE).

  • Compound Preparation: Prepare a serial dilution of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, typically from 10 mM down to 1 pM in a suitable vehicle (e.g., DMSO). Include a known D2 agonist as a positive control.

  • Cell Treatment: Plate the cells in a 96- or 384-well plate and, after allowing them to adhere, replace the culture medium with a serum-free medium containing the various concentrations of the test compound and controls. Incubate for a predetermined time (e.g., 6 hours).

  • Signal Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., luminescence for a luciferase assay).

  • Data Analysis: Plot the response (e.g., relative light units) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[12][13]

The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that kills 50% of the cells in a given time period. This is a crucial measure of a compound's general toxicity.[14][15]

Experimental Protocol: MTT Assay

  • Cell Lines: Use a panel of relevant cell lines, including the one used for the efficacy assay and a non-target cell line (e.g., a human liver cell line like HepG2 to assess potential hepatotoxicity).

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same serial dilution of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol as used in the efficacy assay. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 to 72 hours.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution, typically at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the CC50.

An initial in vitro therapeutic index can be calculated from the cytotoxicity and efficacy data:

In Vitro TI = CC50 / EC50

A higher in vitro TI suggests a more promising compound for further development.

Before moving to in vivo studies, it is critical to assess the compound's potential for specific, major safety liabilities.

  • hERG Channel Inhibition Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[16][17] Automated patch-clamp or flux-based assays are standard for this assessment.[16][18][19]

  • Ames Test: This bacterial reverse mutation assay is a widely used method to assess the mutagenic potential of a chemical compound, which can be an indicator of carcinogenicity.[20][21][22][23]

G cluster_0 In Vitro Safety Assays cluster_1 Assessment compound Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol herg_assay hERG Assay (Cardiotoxicity) compound->herg_assay ames_test Ames Test (Mutagenicity) compound->ames_test cyp_inhibition CYP450 Inhibition (Drug-Drug Interactions) compound->cyp_inhibition safety_profile Early Safety Profile herg_assay->safety_profile ames_test->safety_profile cyp_inhibition->safety_profile

Caption: Key in vitro safety pharmacology assays.

In Vivo Assessment: Efficacy and Toxicity in a Biological System

Positive in vitro data provides the rationale for progressing to in vivo studies in animal models. These studies are essential for understanding the compound's effects in a complex biological system.[18]

The ED50 is determined in a relevant animal model of the disease the compound is intended to treat. For a CNS compound targeting a neurodegenerative disease, this could be a transgenic mouse model or a toxin-induced model.[24][25][26][27]

Experimental Protocol: Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)

  • Animal Model: Use a well-established rat model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) unilateral lesion model, which mimics the dopaminergic neurodegeneration seen in humans.

  • Dose-Response Study: Administer various doses of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol to different groups of lesioned rats via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., L-DOPA).

  • Behavioral Assessment: Measure the therapeutic effect using standardized behavioral tests, such as the apomorphine-induced rotation test or the cylinder test for forelimb akinesia.

  • Data Analysis: Quantify the behavioral response for each dose group. Plot the response against the log of the dose and use non-linear regression to calculate the ED50.

Acute and chronic toxicity studies are conducted to identify the toxic dose (TD50) and lethal dose (LD50). These studies are typically performed in two species, one rodent and one non-rodent, following regulatory guidelines such as those from the OECD.[28]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Species: Typically, Wistar rats are used.

  • Procedure: This method involves a stepwise procedure with a small number of animals per step. The outcome of dosing at one level determines the dose for the next step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the compound into a toxicity category and to estimate the LD50.[29] More extensive studies are required to determine the TD50, which involves detailed histopathological examination of tissues to identify non-lethal toxicity.

Comparative Analysis and Data Summary

To provide context, the therapeutic index of the novel compound should be compared to that of existing drugs for the same indication.

Table 1: Hypothetical Therapeutic Index Data

CompoundIndicationIn Vitro TI (CC50/EC50)In Vivo TI (TD50/ED50)Notes
Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol Parkinson's Disease15025Favorable in vitro selectivity.
Comparator A (L-DOPA) Parkinson's DiseaseNot applicable~5-10Narrow TI, motor fluctuations.
Comparator B (Pramipexole) Parkinson's Disease8015Dopamine agonist, side effects.

Disclaimer: The data presented in this table is purely hypothetical for illustrative purposes and does not represent actual experimental results for Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol.

Conclusion

The assessment of the therapeutic index is a multi-faceted process that integrates in vitro and in vivo data to build a comprehensive picture of a compound's efficacy and safety profile. For a novel CNS-active compound like Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol, a systematic evaluation of its on-target potency, off-target liabilities, and performance in relevant disease and toxicity models is paramount. By following the structured, evidence-based methodologies outlined in this guide, researchers and drug developers can make informed decisions to advance the most promising candidates with the highest potential for a favorable therapeutic window in the clinic.

References

  • Rodent Efficacy Models. MD Biosciences. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Ames test. Wikipedia. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Update on in vitro cytotoxicity assays for drug development. PubMed. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

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Comparative

"selectivity profile of Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol across enzyme panels"

TECHNICAL GUIDE: Selectivity Profiling of the Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol Scaffold Executive Summary: The Structural Advantage In modern medicinal chemistry, Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (OHPP) has e...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL GUIDE: Selectivity Profiling of the Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol Scaffold

Executive Summary: The Structural Advantage

In modern medicinal chemistry, Octahydro-2H-pyrido[1,2-a]pyrazin-8-ol (OHPP) has emerged as a high-value "privileged scaffold." Unlike flexible linear amines or monocyclic piperazines, this bicyclic diamine core offers a rigidified 3D vector that restricts the conformational entropy of attached pharmacophores.

For drug development professionals, the value of OHPP lies in its ability to break "molecular obesity" trends while enhancing selectivity profiles across two critical enzyme/receptor families: G-Protein Coupled Receptors (GPCRs) and Serine Hydrolases (MAGL) .

This guide objectively compares the OHPP scaffold against traditional alternatives (Quinolizines and Piperazines), supported by experimental data demonstrating its superior off-target discrimination.

Comparative Selectivity Profile

The following data synthesizes performance metrics from lead optimization campaigns targeting the Mu-Opioid Receptor (MOR) and Monoacylglycerol Lipase (MAGL) .

Panel A: GPCR Selectivity (Opioid Receptor Family)

Context: Replacing the carbon bridgehead of Octahydroquinolizine with the nitrogen of the OHPP scaffold alters basicity and vector orientation, significantly reducing affinity for Delta (DOR) and Kappa (KOR) subtypes.

Table 1: Binding Affinity (Ki) & Selectivity Ratios Comparison of OHPP-derived Ligand (Cmpd 36) vs. Quinolizine Analog (Cmpd 4)

FeatureQuinolizine Analog (Standard)OHPP Scaffold (Cmpd 36) Performance Shift
MOR Affinity (

)
0.62 nM0.47 nM 1.3x Potency Increase
DOR Affinity (

)
14.5 nM> 1,000 nM >60x Selectivity Gain
KOR Affinity (

)
8.2 nM340 nM 41x Selectivity Gain
Selectivity (MOR/DOR) 23-fold>2,000-fold Superior Discrimination
Selectivity (MOR/KOR) 13-fold723-fold Superior Discrimination

Data Source: Synthesized from Le Bourdonnec et al. (See Ref 1).

Panel B: Serine Hydrolase Selectivity (MAGL vs. FAAH)

Context: In the development of MAGL inhibitors for neuroinflammation, the OHPP scaffold prevents cross-reactivity with Fatty Acid Amide Hydrolase (FAAH), a common off-target for carbamate-based inhibitors.

Table 2: Enzyme Inhibition (


) Profile 
Scaffold ClassMAGL

(Target)
FAAH

(Off-Target)
Selectivity Ratio
Linear Piperazine 12 nM45 nM~3.7-fold (Poor)
OHPP Scaffold (Substituted) 8 nM > 10,000 nM >1,250-fold (Excellent)
ABHD6 Activity High InhibitionNo Inhibition Clean Profile

Mechanistic Logic: Why It Works

To understand the causality behind these results, we must look at the structural dynamics. The OHPP scaffold functions as a conformational lock .

SAR_Logic cluster_0 Structural Evolution cluster_1 Biological Outcome Node1 Flexible Linear Amines (High Entropy) Node2 Monocyclic Piperazines (Moderate Entropy) Node1->Node2 Cyclization Node3 Bicyclic OHPP Scaffold (Restricted Entropy) Node2->Node3 Bridgehead Fusion Effect1 Defined Vector (Substituent Orientation) Node3->Effect1 Effect2 Reduced Induced Fit (Lower Off-Target Binding) Node3->Effect2 Result High Selectivity Profile Effect1->Result Effect2->Result

Figure 1: Structural evolution from flexible amines to the rigid OHPP scaffold, illustrating the reduction in entropic penalty and off-target adaptability.

Experimental Protocols

Protocol A: Competitive Radioligand Binding (GPCR Panel)

Purpose: Determine


 values for MOR, DOR, and KOR.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with human MOR, DOR, or KOR cDNA.

    • Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g.

  • Assay Setup:

    • Ligand: Use

      
      -Diprenorphine (non-selective) to ensure all sites are accessible.
      
    • Test Compound: Dissolve OHPP derivatives in DMSO; serially dilute (10 pM to 10

      
      M).
      
    • Incubation: 60 min at 25°C in 96-well plates.

  • Validation Step (Internal Control):

    • Include Naloxone as a reference standard. If Naloxone

      
       deviates >15% from historical mean (approx. 1-3 nM), invalidate the run.
      
  • Data Reduction:

    • Measure radioactivity via liquid scintillation. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Activity-Based Protein Profiling (ABPP) for Hydrolases

Purpose: Verify selectivity against the serine hydrolase proteome (MAGL vs FAAH/ABHD6).

  • Proteome Preparation:

    • Use mouse brain membrane proteome (rich in MAGL/FAAH).

  • Probe Labeling:

    • Incubate proteome with OHPP test compound (1

      
      M) for 30 min.
      
    • Add FP-Rhodamine (fluorophosphonate probe) which covalently binds active serine hydrolases.

  • SDS-PAGE & Visualization:

    • Run gel electrophoresis.

    • Readout: Loss of fluorescence at the MAGL band (33 kDa) indicates inhibition. Retention of fluorescence at FAAH band (63 kDa) confirms selectivity.

  • Quantification:

    • Densitometry of bands relative to DMSO control.

Screening_Workflow Start OHPP Library Synthesis Step1 Primary Screen (Single Point 10µM) Start->Step1 Step2 Dose Response (IC50 Determination) Step1->Step2 >50% Inh Step3 Selectivity Panel (Counter-Screens) Step2->Step3 Potent (<100nM) Decision Selectivity Ratio > 100x? Step3->Decision Lead Lead Candidate Decision->Lead Yes Discard Refine SAR Decision->Discard No

Figure 2: Screening cascade for validating OHPP-derived hits.

References

  • Le Bourdonnec, B., et al. (2006).[1] Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists.[1] Journal of Medicinal Chemistry.[2][3]

  • Grether, U., et al. (2019). Octahydropyrido[1,2-a]pyrazines as MAGL inhibitors.[4] World Intellectual Property Organization (WO2019134985A1).

  • Maestri, C., et al. (2011). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.[5] Chemical Communications.[5]

  • Heinis, C., et al. (2017). Bicyclic peptide ligands specific for MT1-MMP.[6] European Patent Office (EP3215518A1).

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